5-Tamra-DRVYIHP
Description
Properties
Molecular Formula |
C66H84N14O15 |
|---|---|
Molecular Weight |
1313.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C66H84N14O15/c1-9-35(4)56(62(89)75-49(28-38-32-69-33-71-38)63(90)80-25-11-13-50(80)65(93)94)77-60(87)47(26-36-14-19-41(81)20-15-36)74-61(88)55(34(2)3)76-58(85)46(12-10-24-70-66(67)68)72-59(86)48(31-53(82)83)73-57(84)37-16-21-42(45(27-37)64(91)92)54-43-22-17-39(78(5)6)29-51(43)95-52-30-40(79(7)8)18-23-44(52)54/h14-23,27,29-30,32-35,39,46-50,55-56,81H,9-13,24-26,28,31H2,1-8H3,(H,69,71)(H,72,86)(H,73,84)(H,74,88)(H,75,89)(H,76,85)(H,77,87)(H,82,83)(H,91,92)(H,93,94)(H4,67,68,70)/t35-,39?,46-,47-,48-,49-,50-,55-,56-/m0/s1 |
InChI Key |
ZLWOWXNECYSWIT-JXJLBLCJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C4=CC(=C(C=C4)C5=C6C=CC(C=C6OC7=C5C=CC(=C7)N(C)C)N(C)C)C(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C4=CC(=C(C=C4)C5=C6C=CC(C=C6OC7=C5C=CC(=C7)N(C)C)N(C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 5-Tamra-DRVYIHP Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and subsequent purification of the fluorescently labeled peptide, 5-Tamra-DRVYIHP. The heptapeptide sequence, Asp-Arg-Val-Tyr-Ile-His-Pro, is conjugated at its N-terminus with the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). This document outlines the standard operating procedures for solid-phase peptide synthesis (SPPS), on-resin fluorescent labeling, cleavage and deprotection, and purification by reversed-phase high-performance liquid chromatography (RP-HPLC), culminating in a highly pure final product suitable for a range of research applications.
Overview of the Synthetic and Purification Strategy
The synthesis of this compound is a multi-step process that begins with the assembly of the peptide backbone on a solid support, followed by the covalent attachment of the 5-TAMRA fluorophore, and concluding with purification and characterization of the final product. The overall workflow is depicted below.
An In-depth Technical Guide to Utilizing 5-TAMRA-Labeled Peptides in Protein-Protein Interaction Studies
Disclaimer: The specific peptide sequence "DRVYIHP" is used as a hypothetical example throughout this guide to illustrate the principles and methodologies of employing 5-TAMRA-labeled peptides for protein-protein interaction (PPI) studies. The quantitative data presented is illustrative and not based on experimental results for this specific peptide.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 5-TAMRA (5-Carboxytetramethylrhodamine) labeled peptides for the investigation of protein-protein interactions. The focus is on the core methodologies, data interpretation, and experimental design considerations.
Introduction to 5-TAMRA as a Fluorescent Probe
5-TAMRA is a popular fluorescent dye choice for labeling peptides and proteins due to its favorable photophysical properties. It exhibits bright, orange-red fluorescence that is largely insensitive to pH variations in the physiological range.[1][2] Its good photostability makes it suitable for various applications, including fluorescence microscopy and quantitative binding assays.[1][2] 5-TAMRA is commonly used for preparing fluorescently labeled peptides, proteins, and oligonucleotides.[3] The single isomer form, 5-TAMRA, is often preferred for labeling peptides as it can lead to better resolution during HPLC purification compared to mixed isomers.[3]
Table 1: Spectral Properties of 5-TAMRA
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~546 nm | [1][2] |
| Emission Maximum (Em) | ~579 nm | [1][2] |
| Recommended Laser Lines | 532 nm or 546 nm | [3] |
| Molecular Weight (Acid) | 430.46 g/mol | N/A |
| Quantum Yield | Dependent on conjugation partner and environment | [1] |
Synthesis and Labeling of Peptides with 5-TAMRA
The most common method for labeling peptides with 5-TAMRA involves the use of an amine-reactive derivative, such as 5-TAMRA N-hydroxysuccinimide (NHS) ester (5-TAMRA-SE).[4][5] This reagent reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[4]
Materials:
-
"DRVYIHP" peptide with a primary amine available for labeling (e.g., free N-terminus).
-
5-TAMRA NHS ester (store desiccated at -20°C, protected from light).[4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4]
-
Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass spectrometer for verification.
Procedure:
-
Peptide Preparation: Dissolve the "DRVYIHP" peptide in the sodium bicarbonate buffer to a concentration of 1-10 mg/mL.[4]
-
Dye Preparation: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4]
-
Labeling Reaction: Add the dissolved 5-TAMRA NHS ester to the peptide solution in a 5-10 molar excess. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]
-
Purification: Purify the 5-Tamra-DRVYIHP conjugate from unreacted dye and unlabeled peptide using RP-HPLC.
-
Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.
Caption: Workflow for the synthesis and purification of this compound.
Biophysical Characterization: Fluorescence Polarization Assay
Fluorescence Polarization (FP) or Fluorescence Anisotropy is a powerful technique for studying molecular interactions in solution. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. When the small this compound peptide is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to a larger protein, its tumbling slows significantly, leading to an increase in polarization. This change can be used to determine the binding affinity (Kd).
Materials:
-
This compound (Tracer).
-
Purified target protein.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Microplate reader with FP capabilities.
Procedure:
-
Prepare Tracer Solution: Dilute this compound in the assay buffer to a final concentration that gives a stable and robust fluorescence signal (typically low nanomolar range).
-
Prepare Protein Dilution Series: Perform a serial dilution of the target protein in the assay buffer.
-
Assay Plate Setup: Add a fixed volume of the this compound tracer solution to each well of a microplate.
-
Add Protein: Add an equal volume of each protein dilution to the wells. Include wells with buffer only for the "free" tracer measurement.
-
Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (this may need to be determined empirically).
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: Plot the change in millipolarization (mP) as a function of the protein concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Caption: Principle of Fluorescence Polarization for PPI studies.
Table 2: Illustrative Binding Affinity Data for this compound
| Target Protein | Dissociation Constant (Kd) | Assay Method |
| Protein X | 150 nM | Fluorescence Polarization |
| Protein Y | 2.5 µM | Fluorescence Polarization |
| Protein Z (mutant) | > 50 µM | Fluorescence Polarization |
Cellular Applications: Uptake and Localization
5-TAMRA-labeled peptides are valuable tools for visualizing the interaction of a peptide with live cells. Confocal microscopy can be used to determine if a peptide can enter cells and to identify its subcellular localization. The intrinsic properties of the TAMRA dye, such as good cellular accumulation and uniform distribution, make it well-suited for these applications.[6]
Materials:
-
Cells of interest cultured on glass-bottom dishes.
-
This compound.
-
Complete cell culture medium.
-
Optional: Nuclear stain (e.g., Hoechst) and/or organelle-specific trackers.
-
Confocal microscope.
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for a specific time course (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells with PBS to remove any unbound peptide.
-
Staining (Optional): If desired, incubate the cells with a nuclear stain or other trackers according to the manufacturer's protocol.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for 5-TAMRA and any other stains used.
Hypothetical Signaling Pathway Investigation
A 5-TAMRA-labeled peptide that acts as an inhibitor of a specific protein-protein interaction can be a powerful tool to dissect signaling pathways. By observing the cellular localization of the peptide and correlating it with downstream functional readouts, researchers can gain insights into the mechanism of action.
Caption: Inhibition of a hypothetical signaling pathway by this compound.
This guide provides a foundational framework for utilizing 5-TAMRA-labeled peptides in the study of protein-protein interactions. The specific experimental parameters and protocols will require optimization based on the peptide sequence, the target protein, and the biological question being addressed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. youdobio.com [youdobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Fluorescence Resonance Energy Transfer with 5-TAMRA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles and applications of Fluorescence Resonance Energy Transfer (FRET) utilizing 5-Carboxytetramethylrhodamine (5-TAMRA) as a key acceptor fluorophore. 5-TAMRA is a popular orange fluorescent dye widely used for labeling peptides, proteins, and nucleic acids.[1][2] Its favorable photophysical properties and stable reactivity make it an excellent FRET partner in a variety of biological assays.[3][4] This guide provides a comprehensive overview of 5-TAMRA's characteristics, detailed experimental protocols, and data interpretation for FRET-based applications in research and drug development.
The Core Principles of FRET
FRET is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor.[5] When a donor fluorophore is excited, it can transfer its excitation energy to a nearby acceptor fluorophore without the emission of a photon.[3] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.[6] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for studying molecular interactions, conformational changes, and enzymatic activities.[3]
Several conditions must be met for FRET to occur:
-
The donor and acceptor molecules must be in close proximity.[6]
-
The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore.[1]
-
The transition dipole moments of the donor and acceptor must be favorably oriented.[3]
5-TAMRA as a FRET Acceptor
5-TAMRA is frequently used as an acceptor in FRET pairs due to its strong absorption in the green-yellow region of the spectrum and its bright orange-red fluorescence.[7] It is commonly paired with donor fluorophores that emit in the blue-green to green region, such as Fluorescein (and its derivative FAM) and Cyanine3 (Cy3).[3][4] The choice of the single isomer 5-TAMRA over a mixture of 5- and 6-TAMRA provides greater reproducibility for critical biological applications.[2]
Photophysical and FRET Pair Properties of 5-TAMRA
The following tables summarize the key quantitative data for 5-TAMRA and its common FRET pairs.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 541 - 555 nm | [8][9][10] |
| Emission Maximum (λem) | 565 - 581 nm | [9][10][11] |
| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | [8][10] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [8][10] |
| Reactive Form | N-hydroxysuccinimidyl (NHS) ester | [8] |
| Reactivity | Primary amines | [8] |
| FRET Pair (Donor - Acceptor) | Förster Distance (R₀) in Å | Source(s) |
| Fluorescein - TAMRA | 49 - 56 | [6] |
| FAM - TAMRA | ~50 (estimated) | [3] |
| Cy3 - TAMRA | ~50 | [4] |
Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value can be influenced by the local environment and the nature of the labeled macromolecules.[4]
Experimental Design and Protocols
A successful FRET experiment requires careful planning, from the selection of the FRET pair to the final data analysis.
General Experimental Workflow for a FRET-based Protease Assay
The following diagram illustrates a typical workflow for a FRET-based protease assay, such as monitoring caspase-3 activity.
Caption: Workflow for a FRET-based protease activity assay.
Detailed Protocol: Amine Labeling of Proteins with 5-TAMRA NHS Ester
This protocol provides a general method for conjugating 5-TAMRA NHS ester to primary amines on proteins.
Materials:
-
5-TAMRA NHS ester
-
Protein of interest (in a buffer free of primary amines, e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Slowly add the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 10:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute with an appropriate buffer (e.g., PBS). The first colored band to elute is the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of 5-TAMRA (e.g., 550 nm).
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.
-
Detailed Protocol: FRET-based Caspase-3 Activity Assay in a Plate Reader
This protocol describes the measurement of caspase-3 activity in cell lysates using a FRET-based peptide substrate (e.g., FAM-DEVD-TAMRA).
Materials:
-
Cell lysates prepared from control and treated cells
-
FRET substrate stock solution (e.g., 1 mM FAM-DEVD-TAMRA in DMSO)
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2
-
96-well black microplate
-
Fluorescence microplate reader with filter sets for the donor and acceptor
Procedure:
-
Prepare Reagents:
-
Thaw cell lysates on ice. Determine the protein concentration of each lysate.
-
Dilute the FRET substrate in assay buffer to the desired final concentration (e.g., 10 µM).
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 45 µL of cell lysate (containing 50-200 µg of protein) to the appropriate wells.[12] Include a negative control (no lysate) and a positive control (purified active caspase-3).
-
Add 5 µL of the diluted FRET substrate to each well to initiate the reaction.[12]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10][12]
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to excite at the donor's excitation wavelength (e.g., ~485 nm for FAM) and measure the emission at both the donor's emission wavelength (e.g., ~520 nm for FAM) and the acceptor's emission wavelength (e.g., ~580 nm for TAMRA).
-
Record the fluorescence intensities for both channels.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-lysate control) from all readings.
-
Calculate the ratio of acceptor emission to donor emission (A/D ratio).
-
An increase in caspase-3 activity will lead to cleavage of the FRET substrate, causing a decrease in FRET and thus a decrease in the A/D ratio. The fold-change in the A/D ratio between treated and control samples is a measure of the change in caspase-3 activity.
-
Signaling Pathway Visualization: Caspase-3 Activation in Apoptosis
The activation of caspase-3 is a key event in the apoptotic signaling cascade. This can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway.
Caption: Caspase-3 activation pathways leading to FRET sensor cleavage.
Troubleshooting Common FRET Issues
| Problem | Possible Cause(s) | Suggested Solution(s) | Source(s) |
| Low or No FRET Signal | - Donor-acceptor distance is too large (>10 nm).- Poor spectral overlap.- Incorrect fluorophore orientation.- Low labeling efficiency. | - Re-engineer the labeled molecules to bring the fluorophores closer.- Choose a FRET pair with a larger Förster distance (R₀).- Ensure the chosen donor and acceptor have good spectral overlap.- Optimize the labeling protocol to increase the DOL. | [5][13] |
| High Background/Low Signal-to-Noise | - Spectral bleed-through (donor emission detected in the acceptor channel or direct acceptor excitation by the donor's excitation wavelength).- Autofluorescence from samples or buffers.- Impure labeled conjugates. | - Use narrow bandpass emission filters.- Perform control experiments with donor-only and acceptor-only samples to quantify and correct for bleed-through.- Use a Time-Resolved FRET (TR-FRET) approach if available.- Use purified reagents and low-fluorescence buffers. | [13][14] |
| Inconsistent Results | - Photobleaching of fluorophores.- Variability in sample preparation.- Instability of labeled conjugates. | - Minimize exposure to excitation light.- Use more photostable dyes if possible.- Standardize all steps of the experimental protocol.- Ensure proper storage of labeled molecules (e.g., at -20°C or -80°C, protected from light). | [5] |
This guide provides a foundational understanding and practical protocols for utilizing 5-TAMRA in FRET-based assays. By carefully considering the principles of FRET, optimizing experimental conditions, and correctly analyzing the data, researchers can leverage this powerful technique to gain valuable insights into molecular interactions and cellular processes.
References
- 1. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 2. researchgate.net [researchgate.net]
- 3. ulab360.com [ulab360.com]
- 4. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Förster Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. mpbio.com [mpbio.com]
- 13. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Labeling DRVYIHP Peptide with 5-TAMRA NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of the synthetic peptide DRVYIHP (Asp-Arg-Val-Tyr-Ile-His-Pro) with the amine-reactive fluorescent dye, 5-Carboxytetramethylrhodamine N-succinimidyl ester (5-TAMRA NHS Ester). The DRVYIHP peptide, lacking a lysine residue, presents a single primary amine at its N-terminus, allowing for site-specific labeling. 5-TAMRA is a bright, orange-fluorescent dye widely used for preparing fluorescently labeled peptides for various research applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1][2][3][4] This protocol covers the necessary materials, a step-by-step procedure for the labeling reaction, and methods for the purification and characterization of the resulting fluorescently labeled peptide.
Physicochemical Properties and Reaction Principle
DRVYIHP Peptide:
The DRVYIHP peptide is a heptapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro. Based on its amino acid composition, it possesses both hydrophilic (Asp, Arg, His) and hydrophobic (Val, Tyr, Ile, Pro) residues. With two basic residues (Arg, His) and one acidic residue (Asp), the peptide has a net positive charge at neutral pH, which generally favors solubility in aqueous buffers.[1][5] However, the presence of multiple hydrophobic residues may impart a tendency for aggregation, especially at high concentrations.[6][7] It is crucial to ensure complete dissolution of the peptide before initiating the labeling reaction.
5-TAMRA NHS Ester:
5-TAMRA NHS ester is a popular fluorescent dye for labeling primary amines.[1][8] The N-hydroxysuccinimide (NHS) ester moiety reacts specifically and efficiently with the unprotonated primary amine of the peptide's N-terminus in an aqueous environment at a slightly alkaline pH (typically 7-9) to form a stable, covalent amide bond.[1][6][9] The optimal pH for this reaction is generally between 8.3 and 8.5 to ensure the N-terminal amine is sufficiently deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[6][9]
Experimental Protocols
Materials and Reagents
-
DRVYIHP peptide (lyophilized powder)
-
5-TAMRA NHS Ester
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
1 M Tris-HCl (pH 8.0) or 1 M Glycine (pH 8.0) for quenching
-
Purification supplies:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Alternatively, desalting columns (e.g., Sephadex G-25) or spin columns[5]
-
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water, HPLC grade
-
Spectrophotometer or Fluorometer
Experimental Workflow Diagram
Caption: Workflow for labeling DRVYIHP peptide with 5-TAMRA NHS ester.
Step-by-Step Protocol
1. Preparation of Reagents:
-
DRVYIHP Peptide Stock Solution:
-
Allow the lyophilized DRVYIHP peptide to warm to room temperature before opening the vial to prevent condensation.
-
Accurately weigh a small amount of the peptide.
-
Dissolve the peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[5] To aid dissolution, vortexing or brief sonication may be necessary. Ensure the peptide is completely dissolved before proceeding.
-
-
5-TAMRA NHS Ester Stock Solution:
2. Labeling Reaction:
-
To the dissolved DRVYIHP peptide solution, add the 5-TAMRA NHS ester stock solution at a molar excess. A starting point of a 5- to 10-fold molar excess of the dye over the peptide is recommended.[5][11] The optimal ratio may need to be determined empirically.
-
Mix the reaction solution thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]
3. Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM.[5] These reagents contain primary amines that will react with any excess 5-TAMRA NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
4. Purification of the Labeled Peptide:
Purification is critical to remove unreacted dye and quenching reagents. RP-HPLC is the recommended method for achieving high purity of the labeled peptide.
-
RP-HPLC Purification:
-
Acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%).
-
Inject the mixture onto a C18 RP-HPLC column.
-
Elute the labeled peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 5% to 95% acetonitrile over 30-60 minutes.
-
Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and ~553 nm for the TAMRA dye.[1]
-
Collect the fractions corresponding to the major peak that absorbs at both wavelengths. This peak represents the TAMRA-labeled DRVYIHP peptide.
-
5. Characterization of the Labeled Peptide:
-
Mass Spectrometry: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass will be the mass of the DRVYIHP peptide plus the mass of the TAMRA moiety (minus the mass of the NHS group).
-
Spectroscopic Analysis:
-
Measure the absorbance of the purified labeled peptide solution to determine the concentration of the peptide and the dye. The absorbance maximum for TAMRA is approximately 553 nm.[1]
-
Measure the fluorescence emission spectrum (excitation at ~553 nm) to confirm the fluorescence properties of the conjugate. The emission maximum should be around 575 nm.[1]
-
Data Presentation
Table 1: Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Reactive Group |
| DRVYIHP Peptide | C38H58N10O10 | 846.93 | N/A | N/A | N-terminal amine |
| 5-TAMRA NHS Ester | C29H25N3O7 | 527.52 | 553 | 575 | NHS Ester |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can favor the reaction but may increase aggregation risk. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | pH 8.3 is optimal for N-terminal amine reactivity. Avoid amine-containing buffers like Tris.[11] |
| Dye:Peptide Molar Ratio | 5:1 to 10:1 | May require optimization for best labeling efficiency. |
| Reaction Time | 1-2 hours | Longer times may increase hydrolysis of the NHS ester. |
| Temperature | Room Temperature | |
| Light Conditions | Protected from light | TAMRA is a fluorophore and should be protected from photobleaching. |
Signaling Pathway Diagram (Illustrative)
While this protocol does not directly involve a signaling pathway, the labeled peptide may be used to study one. Below is an example of a simple signaling pathway diagram that could be generated using the DOT language.
Caption: Illustrative signaling pathway involving a labeled peptide.
Troubleshooting
-
Low Labeling Efficiency:
-
Verify the pH of the reaction buffer.
-
Use freshly prepared 5-TAMRA NHS ester solution.
-
Increase the molar excess of the dye.
-
Ensure the peptide is fully dissolved.
-
-
Peptide Precipitation:
-
Decrease the peptide concentration.
-
Add a small amount of an organic co-solvent (e.g., DMSO), if compatible with the experiment.
-
-
Multiple Peaks in HPLC:
-
This could indicate incomplete reaction, hydrolysis of the dye, or multiple labeling sites (unlikely for DRVYIHP). Optimize reaction time and dye-to-peptide ratio.
-
By following this detailed protocol, researchers can successfully label the DRVYIHP peptide with 5-TAMRA NHS ester for use in a wide range of biological and drug development applications.
References
- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 2. Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 9. Prediction of Aggregation of Biologically-Active Peptides with the UNRES Coarse-Grained Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Guided Antiviral Peptides Identification Targeting the HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocol for 5-Tamra-DRVYIHP FRET Assay for Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets for drug discovery, particularly in oncology and immunology.[1] The development of robust and high-throughput screening (HTS) assays is essential for identifying and characterizing novel kinase inhibitors.[2] Fluorescence Resonance Energy Transfer (FRET) based assays offer a sensitive and continuous method for monitoring kinase activity.[3] This document provides a detailed protocol for a FRET-based kinase assay utilizing a 5-TAMRA-labeled peptide substrate with the sequence DRVYIHP. This peptide contains a tyrosine residue as a phosphorylation site, making it a suitable substrate for tyrosine kinases such as Src and Abl.
The assay principle relies on the change in FRET efficiency upon phosphorylation of the peptide substrate. The peptide is dual-labeled with a FRET donor and acceptor pair. For this protocol, we will consider a common FRET pair where 5-TAMRA (Tetramethylrhodamine) acts as the acceptor fluorophore. Phosphorylation of the tyrosine residue by the kinase leads to a conformational change or interaction with a phosphobinding domain, altering the distance or orientation between the donor and acceptor, thus resulting in a measurable change in the FRET signal.
Principle of the Assay
This FRET assay monitors the activity of a tyrosine kinase by measuring the phosphorylation of a synthetic peptide substrate, 5-TAMRA-DRVYIHP. In a typical configuration, the peptide is labeled with a FRET donor (e.g., a fluorescent protein or another small molecule dye) and 5-TAMRA as the acceptor.[4] When the peptide is unphosphorylated, the donor and acceptor are in close proximity, allowing for efficient FRET. Upon phosphorylation of the tyrosine residue by the kinase in the presence of ATP, the peptide may undergo a conformational change or be bound by a phosphotyrosine-binding protein or antibody, leading to an increase in the distance between the donor and acceptor. This change decreases FRET efficiency, resulting in an increase in donor fluorescence and a decrease in acceptor fluorescence. The ratio of donor to acceptor emission is then used to quantify kinase activity.
Materials and Reagents
-
Peptide Substrate: this compound peptide, dual-labeled with a suitable FRET donor (e.g., FAM)
-
Kinase: Recombinant active tyrosine kinase (e.g., c-Src)
-
ATP: Adenosine 5'-triphosphate, 10 mM stock solution in water, pH 7.5
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Kinase Dilution Buffer: Assay Buffer with 1 mg/mL BSA
-
Stop Solution: 100 mM EDTA, pH 8.0
-
Test Compounds: Kinase inhibitors (e.g., Staurosporine) dissolved in DMSO
-
Microplates: 96- or 384-well black, low-volume microplates
-
Microplate Reader: A fluorescence plate reader capable of measuring dual-emission FRET
Experimental Protocols
Reagent Preparation
-
Peptide Substrate Stock Solution: Dissolve the lyophilized this compound peptide in DMSO to create a 1 mM stock solution. Store at -20°C.
-
Kinase Stock Solution: Prepare aliquots of the recombinant kinase in Kinase Dilution Buffer at a concentration of 100 µM. Store at -80°C.
-
ATP Stock Solution: Prepare a 10 mM stock solution of ATP in sterile water, adjust the pH to 7.5, and store in aliquots at -20°C.
-
Test Compound Dilutions: Prepare serial dilutions of the test compounds in DMSO.
Kinase Titration
To determine the optimal kinase concentration, perform a titration of the kinase with a fixed, saturating concentration of the peptide substrate and ATP.
-
Prepare a 2X kinase solution by serially diluting the kinase in Kinase Dilution Buffer.
-
Prepare a 2X substrate/ATP solution in Assay Buffer containing the peptide substrate at a concentration twice the desired final concentration (e.g., 2 µM) and ATP at a concentration twice the desired final concentration (e.g., 20 µM).
-
Add 10 µL of the 2X kinase dilutions to the wells of a microplate.
-
Add 10 µL of the 2X substrate/ATP solution to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Measure the FRET signal on a microplate reader.
-
Plot the FRET ratio against the kinase concentration and determine the EC80 value (the concentration of kinase that gives 80% of the maximal signal). This concentration will be used for subsequent experiments.
Determination of Peptide Substrate Km
-
Prepare a 2X kinase solution in Kinase Dilution Buffer at a concentration twice the determined EC80 value.
-
Prepare 2X peptide substrate solutions by serially diluting the peptide substrate stock in Assay Buffer containing a fixed concentration of ATP (e.g., 20 µM).
-
Add 10 µL of the 2X kinase solution to the wells of a microplate.
-
Add 10 µL of the 2X peptide substrate dilutions to each well to initiate the reaction.
-
Incubate the plate at 30°C for a time period within the linear range of the reaction (determined from a time-course experiment).
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Measure the FRET signal.
-
Plot the initial velocity (rate of change in FRET signal) against the peptide substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.
IC50 Determination for Kinase Inhibitors
-
Prepare a 4X kinase solution in Kinase Dilution Buffer at four times the determined EC80 concentration.
-
Prepare a 4X substrate/ATP solution in Assay Buffer with the peptide substrate at four times its Km value and ATP at four times its Km value (if known, otherwise use a saturating concentration).
-
Prepare 2X serial dilutions of the test compound in Assay Buffer containing 2% DMSO.
-
Add 5 µL of the 2X test compound dilutions to the wells of a microplate.
-
Add 5 µL of the 4X kinase solution to each well and incubate for 15 minutes at room temperature (pre-incubation).
-
Add 10 µL of the 4X substrate/ATP solution to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Measure the FRET signal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
The following tables contain representative data for a generic tyrosine kinase assay and should be used as a template.
Table 1: Tyrosine Kinase Titration
| Kinase Conc. (nM) | FRET Ratio (Donor/Acceptor) |
| 0 | 1.20 |
| 0.5 | 1.55 |
| 1 | 1.85 |
| 2 | 2.30 |
| 4 | 2.80 |
| 8 | 3.10 |
| 16 | 3.25 |
| 32 | 3.30 |
Table 2: Kinetic Parameters for this compound Peptide
| Parameter | Value |
| Km (µM) | 15.2 |
| Vmax (RFU/min) | 580 |
Table 3: IC50 Values for Standard Kinase Inhibitors
| Inhibitor | IC50 (nM) |
| Staurosporine | 8.5 |
| Dasatinib | 1.2 |
Visualizations
Caption: Experimental workflow for the this compound FRET kinase assay.
Caption: Simplified c-Src signaling pathway.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds or microplate | Subtract background from wells without enzyme. Use high-quality black microplates. |
| Low signal-to-background ratio | Low kinase activity or suboptimal reagent concentrations | Optimize kinase, substrate, and ATP concentrations. Check enzyme activity with a control substrate. |
| High well-to-well variability | Pipetting errors or improper mixing | Use calibrated pipettes. Ensure thorough mixing of reagents. |
| Inconsistent IC50 values | Compound precipitation or instability | Check compound solubility in assay buffer. Prepare fresh compound dilutions. |
Conclusion
The this compound FRET assay provides a sensitive and continuous method for measuring the activity of tyrosine kinases. This assay is amenable to high-throughput screening and can be used for the identification and characterization of novel kinase inhibitors. The detailed protocol and guidelines presented here will enable researchers to effectively implement this assay in their drug discovery and signal transduction research.
References
Application Note: Live-Cell Imaging with 5-Tamra-DRVYIHP
For Research Use Only.
Introduction
Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. Fluorescently labeled probes, such as peptides conjugated to organic dyes, are invaluable tools for visualizing specific cellular components and activities. This document provides detailed application notes and protocols for the use of 5-Tamra-DRVYIHP, a custom peptide probe, in live-cell imaging applications. 5-Tamra (5-Carboxytetramethylrhodamine) is a bright, photostable orange-red fluorophore, and when conjugated to the peptide sequence DRVYIHP, it allows for the investigation of the peptide's localization, trafficking, and potential interactions within living cells.[1][2][3]
While the specific biological target and signaling pathway of the DRVYIHP peptide are proprietary, this document outlines a general framework for its application in studying a hypothetical G-protein coupled receptor (GPCR) activation pathway. The protocols and principles described herein are broadly applicable to live-cell imaging with other fluorescently labeled peptides.
Quantitative Data
The photophysical properties of the 5-Tamra fluorophore are summarized in the table below. These properties are essential for setting up appropriate imaging parameters.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~546 nm | [1][2][4][5] |
| Emission Maximum (λem) | ~579-580 nm | [1][2][4][5] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | [4][5] |
| Quantum Yield (Φ) | ~0.1 | [4][5] |
| Recommended Laser Line | 532 nm or 561 nm | [4][5] |
| pH Sensitivity | Insensitive in physiological range | [1][2] |
| Solubility | DMSO, DMF, Methanol | [6] |
Mandatory Visualizations
Hypothetical Signaling Pathway for DRVYIHP
The following diagram illustrates a hypothetical signaling pathway where the DRVYIHP peptide acts as a ligand for a G-protein coupled receptor (GPCR), leading to the activation of a downstream signaling cascade.
Caption: Hypothetical GPCR signaling pathway activated by this compound.
Experimental Workflow for Live-Cell Imaging
This diagram outlines the general workflow for a live-cell imaging experiment using this compound.
References
Application Notes and Protocols: 5-TAMRA-DRVYIHP for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-TAMRA-DRVYIHP is a novel fluorescent probe designed for in vivo imaging applications. This probe consists of the well-characterized fluorophore, 5-Carboxytetramethylrhodamine (5-TAMRA), covalently linked to the peptide sequence DRVYIHP. This seven-amino-acid sequence corresponds to a fragment of the Vasoactive Intestinal Peptide (VIP), a neuropeptide that plays a crucial role in various physiological processes, including vasodilation, smooth muscle relaxation, and inflammation. The DRVYIHP peptide sequence is recognized by VIP receptors (VPAC1 and VPAC2), which are often overexpressed in various cancers and inflammatory conditions.
The conjugation of 5-TAMRA to the DRVYIHP peptide allows for the non-invasive visualization and tracking of VIP receptor-expressing cells and tissues in vivo. 5-TAMRA is a bright, photostable orange-red fluorescent dye with excitation and emission maxima well-suited for many in vivo imaging systems.[1][2][3] This application note provides detailed protocols for the use of this compound in preclinical in vivo imaging studies.
Product Specifications
The following table summarizes the key quantitative data and specifications for the this compound fluorescent probe.
| Parameter | Specification | Reference |
| Probe Name | This compound | - |
| Molecular Formula | C59H73N11O16 | Calculated |
| Molecular Weight | 1192.28 g/mol | Calculated |
| Fluorophore | 5-Carboxytetramethylrhodamine (5-TAMRA) | [1][3] |
| Peptide Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro (DRVYIHP) | [4] |
| Excitation Maximum (λex) | ~546 nm | [2][5] |
| Emission Maximum (λem) | ~579 nm | [2][3] |
| Extinction Coefficient | ~95,000 M-1cm-1 | [5] |
| Quantum Yield | ~0.1 | [5] |
| Purity (HPLC) | >95% | Assumed |
| Storage | -20°C, protect from light | [6] |
| Solubility | Water, DMSO, DMF | [7] |
Signaling Pathway
The DRVYIHP peptide fragment of VIP is expected to bind to VIP receptors (VPAC1 and VPAC2), which are G-protein coupled receptors. Upon binding, these receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the various physiological effects of VIP.[8]
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of VIP Receptor Expression
This protocol describes the use of this compound for non-invasive in vivo imaging in a murine model.
Materials:
-
This compound probe
-
Sterile, pyrogen-free saline or PBS
-
Anesthetic (e.g., isoflurane)
-
Animal model (e.g., tumor-bearing nude mice)
-
In vivo fluorescence imaging system with appropriate filters for 5-TAMRA
-
Syringes and needles for injection
Workflow Diagram:
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 5. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 6. biotium.com [biotium.com]
- 7. youdobio.com [youdobio.com]
- 8. Transmitter role of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal-to-noise ratio in 5-Tamra experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratio in 5-TAMRA (5-Carboxytetramethylrhodamine) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low signal-to-noise ratio in my 5-TAMRA experiments?
A low signal-to-noise ratio can stem from two primary issues: a weak fluorescent signal or high background fluorescence. Factors contributing to a weak signal include inefficient labeling of the target molecule, low concentration of the labeled molecule, photobleaching of the 5-TAMRA dye, and suboptimal imaging settings.[1][2][3][4][5] High background can be caused by unbound 5-TAMRA, non-specific binding of the labeled probe, and autofluorescence from the sample or materials.[2][6]
Q2: How can I improve the labeling efficiency of my protein with 5-TAMRA?
To optimize labeling, ensure your protein is at a suitable concentration (typically 2-10 mg/mL) in an amine-free buffer (e.g., PBS) at a slightly alkaline pH of 7.2-7.5.[7][8] The recommended molar ratio of 5-TAMRA NHS ester to protein can vary, but a starting point of 5:1 to 10:1 is often effective.[9][10] It is crucial to use freshly prepared 5-TAMRA solution in anhydrous DMSO or DMF.[9]
Q3: What is photobleaching and how can I minimize it for 5-TAMRA?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of signal.[11][12] To minimize photobleaching of 5-TAMRA, you can:
-
Minimize the duration of exposure to the excitation light.[13][14]
-
Image samples promptly after staining.[4]
-
Store labeled samples and dye stocks protected from light.[4][8]
Q4: How do I reduce background fluorescence in my immunofluorescence experiments?
High background can obscure your specific signal. To reduce it:
-
Ensure thorough washing steps to remove unbound antibodies or dye.[2]
-
Use an appropriate blocking solution, such as normal serum from the species in which the secondary antibody was raised, to prevent non-specific antibody binding.[3]
-
Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.[2][4]
-
Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[3]
-
Consider using a viability dye in flow cytometry to exclude dead cells, which can non-specifically bind antibodies.[15]
Q5: What are the optimal instrument settings for imaging 5-TAMRA?
5-TAMRA has an excitation maximum around 546-555 nm and an emission maximum around 579-580 nm.[16][17] Use filter sets that are well-matched to these wavelengths.[4] To improve the signal-to-noise ratio, you can:
-
Increase the exposure time or gain, but be mindful of also increasing background and potential phototoxicity.[18][19]
-
Use a high numerical aperture (NA) objective lens to collect more light.[20]
-
Optimize the pinhole size in confocal microscopy to balance signal detection and rejection of out-of-focus light.[20][21]
Troubleshooting Guide
Problem: Weak or No 5-TAMRA Signal
| Possible Cause | Recommended Solution |
| Inefficient Labeling | - Verify the protein concentration and buffer conditions (pH 7.2-7.5, amine-free).[7][8] - Use a fresh, high-quality 5-TAMRA NHS ester solution. - Optimize the dye-to-protein molar ratio; perform a titration.[8][10] - Ensure the reaction is protected from light and incubated for the appropriate time (typically 1 hour at room temperature).[9] |
| Low Target Abundance | - If labeling an antibody, confirm the presence and accessibility of the target antigen. - Consider using a signal amplification method.[4] |
| Photobleaching | - Minimize exposure to excitation light during focusing and image acquisition.[12][14] - Use an anti-fade mounting medium.[2] - Image with the lowest possible laser power that provides a detectable signal.[11] |
| Incorrect Instrument Settings | - Ensure the excitation and emission filters are appropriate for 5-TAMRA (Ex: ~546 nm, Em: ~580 nm).[16] - Increase the detector gain or exposure time, being careful not to saturate the detector with background noise.[18][19] |
| Degraded Labeled Conjugate | - Store the 5-TAMRA labeled conjugate at 4°C, protected from light. For long-term storage, consider aliquoting and storing at -20°C.[8] |
Problem: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Unbound 5-TAMRA or Antibody | - Increase the number and duration of wash steps after labeling and incubation steps.[2] - Purify the labeled conjugate using gel filtration or dialysis to remove free dye.[9] |
| Non-specific Antibody Binding | - Increase the blocking time and/or change the blocking agent (e.g., 5-10% normal serum from the secondary antibody host species).[3] - Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[2][4] - Run a secondary antibody-only control to assess its non-specific binding.[3] |
| Autofluorescence | - Run an unstained control sample to determine the level of autofluorescence.[2] - If using aldehyde-based fixatives, consider using a non-aldehyde fixative or a quenching step with sodium borohydride.[5] - Choose imaging channels that minimize the contribution from autofluorescence, which is often more prominent in the green spectrum. |
| Contaminated Reagents or Materials | - Use high-purity, sterile buffers and reagents. - Use imaging dishes or slides with low intrinsic fluorescence (e.g., glass-bottom dishes).[6] |
Experimental Protocols
Protocol 1: 5-TAMRA NHS Ester Labeling of Antibodies
This protocol provides a general guideline for labeling antibodies with 5-TAMRA succinimidyl ester.
Materials:
-
Antibody to be labeled (in amine-free buffer, e.g., PBS)
-
5-TAMRA NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Microcentrifuge tubes
-
Aluminum foil
Procedure:
-
Prepare the Antibody:
-
Adjust the antibody concentration to 2-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[8]
-
-
Prepare the 5-TAMRA Solution:
-
Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] Vortex to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.[9]
-
-
Storage:
-
Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.[8]
-
Protocol 2: General Immunofluorescence Staining and Imaging
This protocol outlines a general workflow for immunofluorescence staining and imaging to optimize the signal-to-noise ratio.
Materials:
-
Fixed and permeabilized cells or tissue on slides or coverslips
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)
-
Primary antibody
-
5-TAMRA labeled secondary antibody
-
Wash buffer (e.g., PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Blocking:
-
Incubate the sample with blocking buffer for at least 1 hour at room temperature to reduce non-specific binding.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the sample with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the sample three times for 5 minutes each with wash buffer to remove unbound primary antibody.[4]
-
-
Secondary Antibody Incubation:
-
Dilute the 5-TAMRA labeled secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the sample with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[4]
-
-
Final Washes:
-
Wash the sample three times for 5 minutes each with wash buffer, protected from light.[4]
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.[2]
-
-
Imaging:
-
Image the sample using a fluorescence microscope with appropriate filters for 5-TAMRA.
-
Use the lowest possible excitation intensity and exposure time that provides a clear signal to minimize photobleaching.[11]
-
Acquire images from a negative control sample (e.g., secondary antibody only) using the same settings to assess the level of background fluorescence.[3]
-
Visualizations
Caption: Troubleshooting decision tree for low signal-to-noise ratio in 5-TAMRA experiments.
Caption: Key factors influencing the signal-to-noise ratio in 5-TAMRA experiments.
Caption: A typical experimental workflow for immunofluorescence using a 5-TAMRA labeled secondary antibody.
References
- 1. ibidi.com [ibidi.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. eurogentec.com [eurogentec.com]
- 8. eurogentec.com [eurogentec.com]
- 9. youdobio.com [youdobio.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. azolifesciences.com [azolifesciences.com]
- 12. news-medical.net [news-medical.net]
- 13. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Best Practices for Successful Flow Cytometry - JangoCell [jangocell.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
- 20. Signal-to-Noise Considerations [evidentscientific.com]
- 21. bitesizebio.com [bitesizebio.com]
solving 5-Tamra-DRVYIHP solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the fluorescently labeled peptide 5-Tamra-DRVYIHP in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the solubility of this compound?
A1: The solubility of this compound is influenced by a combination of the peptide's amino acid sequence and the attached 5-TAMRA fluorescent dye. The peptide sequence DRVYIHP contains a mix of charged and hydrophobic amino acids. The 5-TAMRA dye is inherently hydrophobic, which can significantly decrease the overall solubility of the conjugate in aqueous solutions.[1][2][3] Key factors include the pH of the buffer, the presence of organic co-solvents, and the peptide's tendency to aggregate.[4][5]
Q2: What is the predicted net charge of the DRVYIHP peptide, and how does it affect solvent choice?
A2: To estimate the net charge, we assign values to the ionizable groups: +1 for each basic residue (Arg, Lys, His, N-terminus) and -1 for each acidic residue (Asp, Glu, C-terminus).[6][7]
-
D (Aspartic Acid): -1
-
R (Arginine): +1
-
H (Histidine): +1 (at pH below its pKa of ~6.0)
-
N-terminus: +1
-
C-terminus: -1
-
Net Charge (at neutral pH ~7): +1
With a net positive charge, the peptide is considered basic.[8] Therefore, it should be more soluble in slightly acidic solutions.[7][9]
Q3: What is the best initial solvent to try for dissolving this compound?
A3: Due to the significant hydrophobicity contributed by both the peptide sequence (Val, Tyr, Ile, Pro) and the 5-TAMRA dye, direct dissolution in aqueous buffers is often challenging.[1][10] The recommended starting point is to first dissolve the lyophilized peptide in a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[4][11] Once fully dissolved, you can slowly add your aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the desired final concentration.
Q4: Can I dissolve the peptide directly in water?
A4: While the peptide has a net positive charge, which generally favors dissolution in water or acidic buffers, the high hydrophobicity may prevent it from dissolving completely in pure water.[10][12] It is recommended to test the solubility of a small amount of the peptide first before dissolving the entire sample.[6][10] If it does not dissolve in water, an organic solvent should be used for the initial stock solution.
Q5: What concentration of DMSO is acceptable in my final experimental solution?
A5: The tolerance for DMSO varies depending on the biological assay. For most cell-based assays, a final DMSO concentration of 1% (v/v) or less is generally considered acceptable.[4] However, it is crucial to verify the compatibility of DMSO with your specific experimental setup.[10]
Physicochemical Properties and Solvent Recommendations
Table 1: Estimated Physicochemical Properties of this compound
| Property | Analysis | Implication for Solubility |
| Peptide Sequence | DRVYIHP | Contains 4 hydrophobic residues (V, Y, I, P) out of 7 total.[10] |
| Net Charge (at pH 7) | +1 (Basic Peptide) | More soluble in acidic conditions.[8] |
| Fluorescent Label | 5-TAMRA (5-Carboxytetramethylrhodamine) | Hydrophobic dye, soluble in organic solvents like DMSO and DMF.[11] Contributes significantly to the low aqueous solubility of the conjugate.[3] |
| Overall Character | Hydrophobic, Basic Peptide | Likely to be poorly soluble in neutral aqueous buffers alone. Requires an organic co-solvent for initial solubilization.[4][10] |
Table 2: Recommended Solvents for this compound
| Solvent | Use Case | Assay Compatibility |
| Dimethyl Sulfoxide (DMSO) | Recommended for creating a concentrated stock solution (e.g., 1-10 mM).[12] | Widely compatible with many biological assays at low final concentrations (<1%).[4] May interfere with some enzyme assays. |
| Dimethylformamide (DMF) | An alternative to DMSO for creating the stock solution.[10] | Similar to DMSO, but may have different effects on specific assays. Always test for compatibility. |
| Acetonitrile (ACN) or Methanol | Can be used for initial solubilization if DMSO/DMF are not suitable for the downstream application.[6][12] | Generally more volatile and may be less compatible with cell-based assays compared to DMSO. |
| 10% Acetic Acid | Can be attempted for dissolving the peptide due to its basic nature if organic solvents must be avoided.[6][10] | The low pH and acetate ions may affect experimental conditions. Buffer exchange might be necessary. |
Experimental Protocol: Solubilization of this compound
This protocol outlines the recommended procedure for dissolving this compound to create a stock solution.
Materials:
-
Lyophilized this compound peptide
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, distilled water or desired aqueous buffer (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide briefly (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom of the tube.[10] Allow the vial to warm to room temperature.[10]
-
Initial Dissolution in DMSO:
-
Add a small, precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
-
Enhancing Solubilization (if necessary):
-
Dilution into Aqueous Buffer:
-
Once the peptide is completely dissolved in DMSO, creating a clear solution, you can dilute it into your aqueous buffer.
-
Crucially, add the aqueous buffer to the DMSO stock solution slowly and dropwise while continuously vortexing. Reversing this order by adding the DMSO stock to the buffer can cause the peptide to precipitate immediately.
-
-
Final Concentration and Storage:
-
Continue the dropwise addition until the desired final concentration is reached. Ensure the final DMSO concentration is compatible with your assay.
-
Aliquot the final solution into smaller volumes to avoid multiple freeze-thaw cycles.[6]
-
Store the aliquots at -20°C or -80°C, protected from light to prevent photobleaching of the TAMRA dye.[1]
-
Troubleshooting Guide
If you encounter solubility issues, consult the following guide and decision tree diagram.
Table 3: Troubleshooting Common Solubility Problems
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve in the initial solvent (DMSO/DMF). | Insufficient solvent volume or peptide aggregation. | Increase the volume of the organic solvent slightly. Use sonication for 10-15 minutes or gentle warming (<40°C) to break up aggregates.[10][12] |
| A precipitate forms when adding the aqueous buffer. | The peptide is "crashing out" of solution due to the change in solvent polarity. | The aqueous buffer may have been added too quickly. Try adding the buffer even more slowly while vortexing vigorously. Alternatively, prepare a more dilute stock solution in DMSO before adding the aqueous buffer. Using a buffer with a slightly acidic pH (e.g., pH 5-6) may also help keep the basic peptide in solution.[7] |
| The final solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation over time. | Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.[4] Use the clear supernatant for your experiment. Consider filtering the solution through a 0.22 µm filter suitable for organic solvents if necessary.[7] |
| The peptide is soluble initially but precipitates after freezing and thawing. | Freeze-thaw cycles are promoting aggregation. | Ensure the peptide solution is aliquoted into single-use volumes to minimize freeze-thaw cycles.[1] If the problem persists, consider preparing the solution fresh before each experiment. |
Visual Guides and Workflows
Caption: Recommended workflow for dissolving this compound.
Caption: Decision tree for troubleshooting solubility issues.
Caption: Key factors that affect the solubility of this compound.
References
- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. genscript.com [genscript.com]
- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 8. lifetein.com [lifetein.com]
- 9. Peptide Synthesis Knowledge Base [peptide2.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 12. biorbyt.com [biorbyt.com]
dealing with non-specific binding of 5-Tamra-DRVYIHP
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address the common issue of non-specific binding encountered during experiments with the fluorescently labeled peptide, 5-TAMRA-DRVYIHP.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem when using this compound?
Non-specific binding (NSB) refers to the attachment of the this compound peptide to surfaces or molecules other than its intended biological target. This phenomenon can arise from various interactions, including hydrophobic, ionic, or other chemical attractions between the peptide or the TAMRA dye and unintended sites. NSB is problematic because it generates high background signals, which can obscure the true, specific signal from the target interaction. This leads to a low signal-to-noise ratio, potentially resulting in inaccurate data, false positives, and misinterpretation of experimental results.[1][2]
Q2: What are the primary causes of high background fluorescence in my assay?
High background fluorescence is often a direct result of non-specific binding. The key causes can be categorized as follows:
-
Hydrophobic and Electrostatic Interactions: The peptide may adhere to plastic surfaces (e.g., microplates, pipette tips) or cellular components due to charge-based or hydrophobic interactions.[3]
-
Inadequate Blocking: Unoccupied sites on the experimental surface (e.g., cell membrane, assay plate) can bind the fluorescent peptide if not properly blocked.[2]
-
Excessive Peptide Concentration: Using a concentration of this compound that is too high can saturate the specific binding sites and significantly increase the likelihood of binding to low-affinity, non-specific sites.[1][4]
-
Properties of the TAMRA Dye: The 5-TAMRA fluorophore itself, being a zwitterionic and planar molecule, can exhibit an affinity for certain cellular structures, such as the nucleus or mitochondria, contributing to background signal.[5]
-
Insufficient Washing: Inadequate washing steps may fail to remove all unbound or weakly bound peptide, leaving a high background.[1]
Q3: What are the first steps I should take to troubleshoot non-specific binding?
A systematic approach is crucial. Start with the simplest and most likely solutions:
-
Review Your Controls: Ensure you are using appropriate controls, such as a negative control (cells/sample without the target) and a competition control (co-incubation with an excess of unlabeled DRVYIHP peptide) to confirm specificity.
-
Optimize Peptide Concentration: Perform a titration experiment to determine the lowest possible concentration of this compound that still provides a robust specific signal.[1][6]
-
Enhance Washing Steps: Increase the number and duration of your washes. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer to help disrupt non-specific interactions.[2]
-
Check Blocking Efficacy: Ensure your blocking step is sufficient. You may need to increase the concentration or incubation time of your blocking agent.[2]
Q4: How do I choose the right blocking agent for my experiment?
The choice of blocking agent depends on the nature of your assay. There is no single best solution, and empirical testing is often required.[2]
-
Bovine Serum Albumin (BSA): A common and effective protein-based blocker, typically used at 1-5% concentration.[2][3] It is a good starting point for many cell-based assays.
-
Normal Serum: Serum (e.g., goat, rabbit) from the same species as the secondary antibody (if used) can be very effective at reducing background.[2][7][8]
-
Non-Ionic Detergents: Low concentrations of Tween-20 or Triton X-100 can be added to the blocking buffer to disrupt hydrophobic interactions.
-
Commercial Blockers: These are often optimized, protein-based formulations that can provide more consistent results than serum or milk.[2][8]
Q5: Can the 5-TAMRA dye itself contribute to non-specific binding?
Yes. The chemical properties of the fluorophore can influence binding. 5-TAMRA is a rhodamine-based dye with a zwitterionic character at physiological pH, which can lead to its accumulation in certain cellular compartments and contribute to background.[5] In some intracellular applications, TAMRA has been observed to cause massive unspecific binding.[9] If you suspect the dye is the primary issue and other troubleshooting steps fail, considering a different fluorophore with less "sticky" properties may be necessary.[10]
Section 2: Troubleshooting Guides
Guide 1: High Background in Cell-Based Imaging (Microscopy & Flow Cytometry)
Use this guide to systematically reduce non-specific binding of this compound in live or fixed cell imaging experiments.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for non-specific binding.
Guide 2: Non-Specific Binding in Plate-Based Assays
This guide focuses on troubleshooting NSB in formats like binding assays or screening on coated microplates.
| Step | Action | Rationale |
| 1. Plate Selection & Coating | Test different plate types (e.g., low-binding surfaces). Ensure consistent and complete coating of the capture molecule, if applicable. | The surface chemistry of the plate can significantly contribute to NSB. Inconsistent coating leaves exposed plastic surfaces. |
| 2. Blocking | Block all wells thoroughly. Test various blockers (see Table 1). A common starting point is 1-3% BSA in PBS for 1-2 hours at room temperature. | Saturates all potential non-specific binding sites on the plastic surface and around the capture molecule.[11] |
| 3. Peptide Concentration | Perform a saturation binding experiment to determine the Kd. Use a concentration of this compound at or near the Kd for subsequent assays. | Minimizes binding to low-affinity, non-specific sites which require higher concentrations to become occupied.[12] |
| 4. Washing Protocol | Increase the number of wash cycles (e.g., from 3 to 5). Add a non-ionic surfactant like 0.05% Tween-20 to the wash buffer. | More stringent washing effectively removes unbound and weakly associated peptide from the well.[2] |
| 5. Buffer Composition | Increase the salt concentration of the binding and wash buffers (e.g., up to 500 mM NaCl). | Higher ionic strength can disrupt non-specific electrostatic interactions.[3] |
| 6. Include Controls | Always include "total binding" wells (peptide only) and "non-specific binding" wells (peptide + excess unlabeled competitor). Specific binding = Total - Non-specific. | This is essential for accurately quantifying the specific interaction and understanding the magnitude of the NSB problem. |
Section 3: Data & Visualizations
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available, effective for many applications.[2][3] | Can have batch-to-batch variability.[13] Not recommended for biotin-based detection systems as it may contain endogenous biotin.[2] |
| Non-Fat Dry Milk | 3-5% (w/v) | Very inexpensive and effective.[2] | Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. Also contains biotin.[2] |
| Normal Serum (Goat, etc.) | 2-10% (v/v) | Highly effective, especially when matched to the host of a secondary antibody.[2][7] | More expensive than BSA or milk.[2] |
| Fish Skin Gelatin | 0.1-0.5% (w/v) | Does not cross-react with mammalian proteins, good alternative to BSA. | May not be as effective as protein blockers for all applications. |
| Commercial Blockers | Per Manufacturer | Optimized for high performance and low cross-reactivity. Good lot-to-lot consistency. | Most expensive option.[2] |
| Polyvinylpyrrolidone (PVP) | 1% (w/v) | Synthetic polymer, useful in combination with other blockers, especially for small proteins.[2] | May not be sufficient as a standalone blocking agent. |
Diagram: Specific vs. Non-Specific Binding
This diagram illustrates the desired specific binding of this compound to its target receptor versus undesirable non-specific binding to other cell surface components.
Caption: Conceptual model of specific and non-specific peptide binding.
Section 4: Key Experimental Protocols
Protocol 1: General Method for Reducing NSB in Cell Staining
This protocol provides a robust starting point for immunofluorescence or flow cytometry experiments.
-
Cell Preparation:
-
Culture and prepare cells on coverslips, slides, or in tubes as per your standard procedure.
-
Fix and permeabilize cells if required for intracellular targets.
-
-
Blocking Step:
-
Prepare a blocking buffer. A recommended starting buffer is 3% BSA (w/v) and 5% Normal Goat Serum (v/v) in Phosphate Buffered Saline (PBS).
-
Incubate the cells in blocking buffer for at least 60 minutes at room temperature with gentle agitation.
-
-
Peptide Incubation:
-
Dilute the this compound stock to the pre-determined optimal concentration in a fresh aliquot of blocking buffer.
-
Remove the blocking buffer from the cells (do not wash).
-
Add the diluted peptide solution and incubate for the desired time and temperature, protected from light.[12]
-
-
Washing:
-
Prepare a wash buffer of PBS with 0.05% Tween-20.
-
Remove the peptide incubation solution.
-
Wash the cells 3 to 5 times with the wash buffer, with each wash lasting 5 minutes with gentle agitation.
-
-
Analysis:
-
Mount the coverslips with an anti-fade mounting medium for microscopy or resuspend cells in an appropriate buffer (e.g., FACS buffer) for flow cytometry.[6]
-
Image or analyze promptly.
-
Protocol 2: Competition Assay to Validate Specific Binding
Use this protocol to confirm that the observed signal is due to binding at a specific target site.
-
Prepare Samples: Prepare at least two sets of identical cell samples.
-
Prepare Peptide Solutions:
-
"Total Binding" Solution: Dilute this compound to its optimal working concentration (e.g., 1X) in binding buffer.
-
"Non-Specific Binding" Solution: Prepare a solution containing 1X this compound plus a 100-fold to 1000-fold molar excess of unlabeled DRVYIHP peptide.
-
-
Incubation:
-
Optional Pre-incubation: For some systems, it is beneficial to first incubate the "Non-Specific" samples with only the unlabeled peptide for 15-30 minutes before adding the labeled peptide.
-
Add the "Total Binding" solution to the first set of samples.
-
Add the "Non-Specific Binding" solution to the second set of samples.
-
Incubate all samples under standard conditions.
-
-
Washing and Analysis:
-
Wash all samples using the optimized washing protocol (e.g., Protocol 1, Step 4).
-
Analyze the fluorescence intensity of both sets of samples.
-
-
Interpretation:
-
A significant reduction in fluorescence in the "Non-Specific Binding" samples compared to the "Total Binding" samples indicates that the this compound is binding specifically to a saturable target. The remaining signal in the "Non-Specific" sample represents the true level of non-specific binding plus instrument background.
-
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. youtube.com [youtube.com]
- 5. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. biocompare.com [biocompare.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-TAMRA-DRVYIHP Conjugate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-TAMRA-DRVYIHP conjugate from unreacted dye.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of your fluorescently labeled peptide.
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence detected after labeling. | 1. Inefficient Labeling Reaction: Incorrect pH, presence of primary amines in the buffer (e.g., Tris), or degraded 5-TAMRA NHS ester.[1][2] 2. Fluorescence Quenching: Over-labeling of the peptide can lead to dye-dye quenching.[3][4] 3. pH Sensitivity of TAMRA: The fluorescence of TAMRA is pH-dependent and can diminish in alkaline environments (pH > 8.0).[3] | 1. Optimize Labeling Conditions: Ensure the reaction buffer is at pH 8.0-9.0 (e.g., sodium bicarbonate or phosphate buffer) and free of primary amines.[1][3] Use freshly prepared 5-TAMRA NHS ester solution.[1] 2. Adjust Dye-to-Peptide Ratio: Start with a 5-10 molar excess of the dye and optimize as needed.[1] Determine the degree of labeling (DOL) to assess the extent of conjugation. 3. Control pH: Use pH-stabilized buffers like HEPES, especially during fluorescence measurements.[3] |
| Unreacted dye co-elutes with the conjugate during purification. | 1. Inappropriate Purification Method: The chosen method may not have sufficient resolution to separate the conjugate from the free dye based on their physicochemical properties. 2. Hydrophobic Interactions: TAMRA is hydrophobic and can cause the free dye to interact with the peptide or the chromatography matrix, leading to co-elution.[3] | 1. Select an Orthogonal Method: If using size-exclusion chromatography (SEC), consider reverse-phase HPLC (RP-HPLC), which separates based on hydrophobicity and generally provides better resolution for this type of separation.[5][6] 2. Optimize RP-HPLC Conditions: Use a C18 column and a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% trifluoroacetic acid (TFA).[5][6][7] This will effectively separate the more hydrophobic free dye from the less hydrophobic peptide conjugate. |
| Broad peaks during HPLC purification. | 1. Use of Mixed Isomers: Using a mixture of 5- and 6-TAMRA isomers can lead to peak broadening in HPLC.[8][9] 2. Peptide Aggregation: The hydrophobic nature of TAMRA can induce aggregation of the labeled peptide.[3] | 1. Use a Single Isomer: Whenever possible, use a pure, single isomer of 5-TAMRA for labeling to achieve better resolution.[8][9] 2. Modify Mobile Phase: Include organic solvents (e.g., DMSO) or detergents in the sample preparation to minimize aggregation.[3] Adjusting the mobile phase composition during HPLC may also help. |
| Low recovery of the labeled peptide after purification. | 1. Adsorption to Columns/Filters: The peptide conjugate may irreversibly bind to the purification matrix, especially with spin filters or some chromatography resins.[5] 2. Precipitation: The labeled peptide may be less soluble than the unlabeled peptide, leading to precipitation during the purification process.[3] | 1. Choose Appropriate Materials: For SEC, use columns like Sephadex G-25.[2] For spin filters, ensure the membrane material is low-binding. Test different column chemistries for RP-HPLC to find one with optimal recovery. 2. Improve Solubility: Dissolve the sample in a suitable buffer, potentially containing organic modifiers like DMSO, before purification.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the this compound conjugate from unreacted dye?
A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective method for this purification.[5][6] It separates molecules based on hydrophobicity, and since the 5-TAMRA dye is significantly more hydrophobic than the peptide, it allows for excellent separation of the labeled peptide from the free dye.[3]
Q2: Can I use size-exclusion chromatography (SEC) or gel filtration for purification?
A2: Yes, SEC (e.g., using Sephadex G-25 or Bio-gel P2 columns) can be used to separate the larger peptide conjugate from the smaller, unreacted dye molecule.[1][2][5] This method is often simpler and quicker than HPLC. However, it may not provide the same level of resolution, and there is a higher chance of co-elution, especially if there are strong non-specific interactions between the free dye and the peptide.
Q3: What are the key parameters to optimize for RP-HPLC purification?
A3: The key parameters to optimize for RP-HPLC purification of a 5-TAMRA labeled peptide are:
-
Column: A C18 column is typically the column of choice for peptide separations.[7]
-
Mobile Phases: A common mobile phase system is:
-
Gradient: A linear gradient of increasing Solvent B is used to elute the peptide and the dye. The exact gradient profile (slope and duration) will need to be optimized for your specific conjugate.
-
Detection: Monitor the elution at two wavelengths: one for the peptide bond (around 214-220 nm) and one for the TAMRA dye (around 555 nm).[3][6]
Q4: How can I confirm that my purified product is the correct this compound conjugate?
A4: You can confirm the identity and purity of your final product using the following methods:
-
Mass Spectrometry (MS): This will confirm the molecular weight of the conjugate, which should be the sum of the peptide's mass and the mass of the 5-TAMRA dye that has been covalently attached.
-
Analytical RP-HPLC: Injecting a small amount of the purified fraction onto an analytical HPLC column should result in a single, sharp peak that absorbs at both the peptide and dye wavelengths.
-
UV-Vis Spectroscopy: Measuring the absorbance spectrum will show peaks corresponding to both the peptide and the 5-TAMRA dye.
Experimental Protocols
Protocol 1: Labeling of DRVYIHP Peptide with 5-TAMRA NHS Ester
Materials:
-
DRVYIHP peptide
-
5-TAMRA NHS ester (freshly prepared solution)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
1 M Tris-HCl, pH 8.0 (for quenching)
Procedure:
-
Dissolve the DRVYIHP peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL.[1]
-
Dissolve the 5-TAMRA NHS ester in DMF or DMSO to a concentration of 10 mg/mL immediately before use.[1]
-
Add the 5-TAMRA NHS ester solution to the peptide solution to achieve a 5-10 molar excess of the dye.[1]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1]
-
(Optional) Quench the reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubate for another 15 minutes.[1]
Protocol 2: Purification of this compound by Reverse-Phase HPLC (RP-HPLC)
Instrumentation and Materials:
-
HPLC system with a gradient pump and a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
Labeled peptide reaction mixture
Procedure:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Filter the labeling reaction mixture through a 0.22 µm filter.
-
Inject the filtered sample onto the column.
-
Elute the components using a linear gradient of increasing Solvent B. A suggested starting gradient is from 5% to 65% Solvent B over 30 minutes. This will need to be optimized.
-
Monitor the elution at 214 nm (for the peptide) and 555 nm (for TAMRA).
-
The unreacted dye, being more hydrophobic, will typically elute later than the peptide conjugate.
-
Collect the fractions corresponding to the peak that absorbs at both wavelengths.
-
Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry.
Visualizations
Caption: Workflow for labeling and purification of this compound.
Caption: Logic diagram for troubleshooting purification issues.
References
- 1. youdobio.com [youdobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. hplc.eu [hplc.eu]
- 8. vectorlabs.com [vectorlabs.com]
- 9. 5-TAMRA NHS Ester, 150810-68-7 | BroadPharm [broadpharm.com]
Validation & Comparative
A Researcher's Guide to Validating the Binding Specificity of 5-Tamra-DRVYIHP
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-Tamra-DRVYIHP with alternative peptides for studying the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2. This document outlines experimental data and detailed protocols to objectively assess binding specificity.
The peptide sequence DRVYIHP is a fragment of the Vasoactive Intestinal Peptide (VIP), a neuropeptide that plays a crucial role in various physiological processes. Its actions are mediated through two high-affinity G protein-coupled receptors, VPAC1 and VPAC2. The fluorescently labeled peptide, this compound, serves as a valuable tool for investigating these interactions, particularly in high-throughput screening assays using fluorescence polarization (FP). This guide offers a comparative analysis of this compound and other well-characterized ligands for VPAC receptors to aid in the validation of its binding specificity.
Comparative Analysis of VPAC Receptor Ligands
To objectively evaluate the binding specificity of this compound, it is essential to compare its performance against established VPAC receptor ligands. The following table summarizes the binding affinities of native VIP and two commercially available, well-characterized synthetic peptides: Ro 25-1553, a selective VPAC2 agonist, and PG 97-269, a selective VPAC1 antagonist.
| Compound | Target Receptor(s) | Binding Affinity (Ki/IC50) | Vendor Example |
| Vasoactive Intestinal Peptide (VIP) | VPAC1 & VPAC2 | High affinity for both (nM range) | --INVALID-LINK-- |
| Ro 25-1553 | VPAC2 (selective agonist) | IC50 = 4.98 nM (for rat forebrain membranes) | --INVALID-LINK-- |
| PG 97-269 | VPAC1 (selective antagonist) | Ki = 2 nM (for human VPAC1) | --INVALID-LINK-- |
| This compound | Presumed: VPAC1 and/or VPAC2 | To be determined experimentally | Custom synthesis required |
Note: The binding affinity for this compound is not yet publicly available and must be determined experimentally. The primary utility of this guide is to provide the framework for such a determination.
Experimental Protocols
A fluorescence polarization (FP) competition assay is the recommended method for determining the binding specificity and affinity of this compound. This technique measures the change in the polarization of fluorescent light emitted by this compound upon binding to its target receptor. Unlabeled competitor peptides are used to displace the fluorescent ligand, allowing for the determination of their binding affinities.
Materials and Reagents
-
This compound (custom synthesized and labeled)
-
Recombinant human VPAC1 and VPAC2 receptors (e.g., expressed in CHO or HEK293 cells)
-
Unlabeled competitor peptides: VIP, Ro 25-1553, PG 97-269
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, 0.005% Tween-20, pH 7.4
-
Black, low-volume 384-well microplates
-
A microplate reader with fluorescence polarization capabilities
Experimental Workflow: Fluorescence Polarization Competition Assay
A Head-to-Head Comparison: 5-TAMRA vs. Cy3 for Peptide Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in ensuring the accuracy and reliability of peptide-based assays. This guide provides a comprehensive comparison of two widely used orange-red fluorescent dyes, 5-Carboxytetramethylrhodamine (5-TAMRA) and Cyanine3 (Cy3), for peptide labeling applications. We will delve into their photophysical properties, labeling efficiency, photostability, and potential effects on peptide bioactivity, supported by experimental protocols and data.
At a Glance: Key Differences
Both 5-TAMRA, a rhodamine derivative, and Cy3, a cyanine dye, are extensively used for labeling peptides and oligonucleotides for applications such as FRET, fluorescence microscopy, and flow cytometry. While they share similar spectral characteristics, their performance can differ in key aspects. Generally, 5-TAMRA is reported to offer superior photostability, making it a robust choice for long-term imaging experiments. Conversely, Cy3 is noted for its high fluorescence quantum yield and lower hydrophobicity compared to 5-TAMRA, which can be advantageous in maintaining the solubility of the labeled peptide.
Quantitative Data Summary
The following tables summarize the key photophysical and performance characteristics of 5-TAMRA and Cy3 to facilitate a direct comparison.
Table 1: Photophysical Properties
| Property | 5-TAMRA | Cy3 |
| Excitation Maximum (nm) | ~546 - 555 | ~550 - 554 |
| Emission Maximum (nm) | ~575 - 580 | ~568 - 570 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~90,000 - 95,000 | ~150,000 |
| Quantum Yield | ~0.1 - 0.5 | ~0.15 - 0.3 |
| Molecular Weight (Da) | ~430.5 | ~767 |
Table 2: Performance Characteristics
| Characteristic | 5-TAMRA | Cy3 |
| Photostability | Generally considered more photostable | Less photostable than 5-TAMRA |
| pH Sensitivity | Fluorescence is pH-dependent, optimal in neutral to slightly acidic conditions | pH insensitive over a broad range |
| Hydrophobicity | More hydrophobic, may affect peptide solubility | Less hydrophobic |
| Brightness | Bright | Very Bright |
Experimental Protocols
I. Peptide Labeling with NHS Esters
This protocol describes the labeling of a peptide containing a primary amine (e.g., N-terminus or lysine side chain) with an N-hydroxysuccinimide (NHS) ester of 5-TAMRA or Cy3.
Materials:
-
Peptide with a primary amine
-
5-TAMRA, SE (Succinimidyl Ester) or Cy3 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Dye Stock Solution: Dissolve the 5-TAMRA, SE or Cy3 NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use as NHS esters are moisture-sensitive.
-
Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the peptide solution at a 5-10 fold molar excess of the dye. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled peptide from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
II. Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the molar ratio of the dye to the peptide, can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the labeled peptide solution at 280 nm (for protein/peptide concentration) and at the absorbance maximum of the dye (A_max; ~550 nm for both 5-TAMRA and Cy3).
-
Calculate Peptide Concentration:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of free dye / A_max of free dye.
-
Peptide Concentration (M) = [A₂₈₀ - (A_max of labeled peptide × CF)] / ε_peptide
-
where ε_peptide is the molar extinction coefficient of the peptide at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max of labeled peptide / ε_dye
-
where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Peptide Concentration (M)
-
Visualizing Experimental Workflows and Biological Pathways
To aid in the conceptualization of the experimental process and a potential application, the following diagrams are provided.
Performance Comparison in Detail
Labeling Efficiency: While direct quantitative data comparing the labeling efficiency of 5-TAMRA and Cy3 on the same peptide under identical conditions is not readily available in the literature, some general observations can be made. The labeling reaction for both dyes primarily targets primary amines, and the efficiency can be influenced by factors such as the pKa of the target amine, the pH of the reaction buffer, and the stability of the NHS ester. The higher hydrophobicity of 5-TAMRA could potentially lead to aggregation of some peptides during the labeling reaction, which might affect the overall yield of correctly labeled, monomeric peptide.
Photostability: Several sources suggest that 5-TAMRA exhibits greater photostability than Cy3.[1] This is a significant advantage for applications that require prolonged or intense light exposure, such as single-molecule studies or time-lapse imaging. The higher photostability of 5-TAMRA can result in a longer observation time before the fluorescent signal is lost due to photobleaching.
Impact on Peptide Bioactivity: The choice of fluorophore can have a non-trivial impact on the biological activity of a peptide. The increased hydrophobicity of 5-TAMRA may lead to altered peptide solubility and aggregation. Furthermore, there is evidence that the TAMRA fluorophore can interact with the peptide it is attached to, which can alter the peptide's susceptibility to proteases and its behavior in fluorescence-based assays. One study on chemokine binding peptides found that TAMRA-labeled linear peptides were more resistant to tryptic digestion than their unlabeled counterparts. It is crucial to perform functional assays with the labeled peptide to ensure that the fluorophore does not interfere with its biological activity. While Cy3 is less hydrophobic, any modification to a peptide has the potential to alter its structure and function, and therefore, validation is always recommended.
Considerations for FRET: Both 5-TAMRA and Cy3 can serve as either a donor or an acceptor in Förster Resonance Energy Transfer (FRET) experiments, depending on the spectral overlap with their partner dye. For instance, Cy3 is a common donor for Cy5. The choice between 5-TAMRA and Cy3 in a FRET pair will depend on the specific application, the required photostability, and the potential for the dye to interfere with the biological system under investigation.
Conclusion
The choice between 5-TAMRA and Cy3 for peptide labeling is application-dependent. 5-TAMRA's superior photostability makes it an excellent choice for demanding imaging applications. However, its hydrophobicity and pH-dependent fluorescence require careful consideration and optimization of experimental conditions. Cy3, with its high brightness and lower hydrophobicity, may be a better choice when maintaining peptide solubility is a primary concern and when the experimental conditions are less demanding in terms of light exposure. For any application, it is imperative to experimentally validate the performance of the labeled peptide to ensure that the fluorescent tag does not compromise its intended biological function.
References
A Head-to-Head Comparison: 5-TAMRA vs. Alexa Fluor 546 for Fluorescence Microscopy
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of two popular orange-emitting fluorophores, 5-Carboxytetramethylrhodamine (5-TAMRA) and Alexa Fluor 546, to aid in making an informed decision for your specific fluorescence microscopy needs.
This comparison delves into the key photophysical properties, performance characteristics, and practical considerations of 5-TAMRA and Alexa Fluor 546. We present a summary of their quantitative data, detailed experimental protocols for antibody conjugation, and visual representations of their characteristics to provide a comprehensive overview.
At a Glance: Key Photophysical Properties
The performance of a fluorophore in fluorescence microscopy is dictated by its intrinsic photophysical properties. A brighter and more photostable dye will provide a better signal-to-noise ratio and allow for longer exposure times and more robust image acquisition. Here, we summarize the key specifications of 5-TAMRA and Alexa Fluor 546.
| Property | 5-TAMRA | Alexa Fluor 546 | Advantage |
| Excitation Maximum (nm) | ~546[1][2][3] | ~556[4][5] | Alexa Fluor 546 (Better match for 561 nm laser) |
| Emission Maximum (nm) | ~579[2][3] | ~573[4][5] | Minor Difference |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~95,000[1] | ~112,000[5] | Alexa Fluor 546 |
| Quantum Yield (Φ) | ~0.1[1] | ~0.79 | Alexa Fluor 546 |
| Relative Brightness (ε x Φ) | ~9,500 | ~88,480 | Alexa Fluor 546 |
| Photostability | Good[2][3] | Excellent | Alexa Fluor 546 |
Note: The relative brightness is a calculated value (Molar Extinction Coefficient × Quantum Yield) and provides a theoretical measure of the fluorophore's brightness.
Performance in Fluorescence Microscopy: Brightness and Photostability
While the photophysical data provides a strong indication of performance, experimental evidence in microscopy applications is the ultimate determinant.
Brightness: Alexa Fluor 546 is consistently reported to be significantly brighter than 5-TAMRA. This is a direct consequence of its higher molar extinction coefficient and, most notably, its substantially higher fluorescence quantum yield. This increased brightness allows for the detection of less abundant targets and the use of lower laser powers, which in turn can reduce phototoxicity and photobleaching. Several sources indicate that Alexa Fluor 546 conjugates outperform those of tetramethylrhodamine (including TAMRA) in terms of fluorescence intensity.
Experimental Protocols: Antibody Labeling with NHS Esters
A common application for both 5-TAMRA and Alexa Fluor 546 is the labeling of proteins, particularly antibodies, for immunofluorescence applications. The following is a general protocol for labeling primary amine groups on antibodies using N-hydroxysuccinimidyl (NHS) esters of these dyes.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
5-TAMRA, SE or Alexa Fluor 546, NHS Ester
-
Anhydrous dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Pipettes
Procedure:
-
Prepare Antibody Solution:
-
Dissolve the antibody in a suitable amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the 5-TAMRA, SE or Alexa Fluor 546, NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the reactive dye solution to the antibody solution at a molar excess of dye to protein (typically between 5:1 and 15:1). The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring or rocking.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled antibody (the first colored band to elute).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and at the excitation maximum of the dye (546 nm for 5-TAMRA, 556 nm for Alexa Fluor 546).
-
Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / [(A_280 - A_max × CF_280) × ε_dye]
-
A_max = Absorbance at the dye's excitation maximum
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of the dye at its excitation maximum
-
CF_280 = Correction factor for the dye's absorbance at 280 nm (A_280 / A_max)
-
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Quantitative analysis of fluorescence lifetime imaging made easy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
5-TAMRA vs. FITC: A Researcher's Guide to Selecting the Optimal Fluorophore for Peptide Studies
For researchers engaged in peptide studies, the selection of an appropriate fluorescent label is a critical decision that directly impacts experimental success, particularly in applications such as fluorescence microscopy, flow cytometry, and FRET-based assays. Among the myriad of available fluorophores, Fluorescein Isothiocyanate (FITC) has been a long-standing workhorse due to its high absorbance and bright green fluorescence. However, the emergence of rhodamine-based dyes like 5-Carboxytetramethylrhodamine (5-TAMRA) presents a superior alternative for many applications, offering enhanced stability and reliability. This guide provides a detailed comparison of 5-TAMRA and FITC, supported by experimental data and protocols, to aid researchers in making an informed choice.
Key Performance Indicators: A Side-by-Side Comparison
The fundamental differences in the photophysical and chemical properties of 5-TAMRA and FITC are the primary determinants of their suitability for various experimental contexts. 5-TAMRA's superior stability in fluctuating pH environments and its greater resistance to photobleaching are significant advantages for live-cell imaging and long-duration experiments.
| Property | 5-TAMRA | FITC | Advantage of 5-TAMRA |
| Excitation Maxima (λex) | ~546 nm[1] | ~495 nm | Better spectral separation from common cellular autofluorescence. |
| Emission Maxima (λem) | ~580 nm[1] | ~525 nm | Emission in the orange-red spectrum is often subject to less background. |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹[1] | ~75,000 M⁻¹cm⁻¹ | Higher value indicates more efficient light absorption, contributing to brighter signals. |
| Quantum Yield (Φ) | ~0.1[2] | ~0.92 (at high pH) | While FITC's quantum yield is high in optimal conditions, it is highly unstable. |
| pH Sensitivity | Stable across a wide pH range.[1] | Fluorescence is severely quenched in acidic environments (pH < 7).[3] | Reliable fluorescence in various cellular compartments (e.g., endosomes, lysosomes). |
| Photostability | More resistant to photobleaching.[4] | Prone to rapid photobleaching upon prolonged exposure to light.[5][6] | Essential for time-lapse microscopy and experiments requiring long signal acquisition. |
| Reactive Group | NHS Ester[1] | Isothiocyanate | Both react efficiently with primary amines, but NHS esters are often preferred for their stability. |
The Critical Advantage: pH Stability
The most significant drawback of using FITC is its extreme sensitivity to pH. The fluorescence intensity of FITC-labeled molecules dramatically decreases in acidic environments.[3] This is a major limitation for studies involving cellular processes that occur in acidic organelles, such as endocytosis or lysosomal trafficking, where the pH can drop to between 4.5 and 6.0. In contrast, 5-TAMRA, like other rhodamine dyes, maintains consistent fluorescence across a broad physiological pH range, ensuring that any observed change in signal intensity is due to the biological event of interest, not an artifact of environmental pH change.
Enhanced Photostability for Demanding Applications
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is another critical consideration, especially for fluorescence microscopy. FITC is notoriously susceptible to rapid photobleaching, which limits its use in experiments requiring extended or repeated imaging.[5][6] 5-TAMRA demonstrates significantly greater photostability, allowing for longer observation times and the capture of more robust, time-lapse data without significant signal degradation.[4] This makes it the preferred choice for live-cell imaging, single-molecule tracking, and other applications that demand prolonged fluorescent signal stability.
Experimental Methodologies
The following protocols provide a general framework for the covalent labeling of peptides with 5-TAMRA NHS ester and FITC. The isothiocyanate group of FITC and the N-hydroxysuccinimide (NHS) ester of 5-TAMRA both react with primary amines (e.g., the N-terminus or the side chain of lysine residues) to form stable conjugates.[7]
General Peptide Labeling Workflow
The diagram below illustrates the fundamental steps for conjugating a fluorescent dye to a peptide, followed by purification and analysis.
Figure 1. General workflow for peptide conjugation with an amine-reactive fluorescent dye.
Protocol 1: Labeling with 5-TAMRA NHS Ester
This protocol is adapted from general methods for labeling biomolecules with 5-TAMRA succinimidyl ester.[8]
-
Reagent Preparation :
-
Labeling Buffer : Prepare a 0.1 M sodium bicarbonate or phosphate buffer and adjust the pH to 8.3. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Peptide Solution : Dissolve the peptide in the labeling buffer to a final concentration of 1-10 mg/mL.
-
5-TAMRA Stock : Immediately before use, dissolve 5-TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[9]
-
-
Conjugation Reaction :
-
Add the 5-TAMRA stock solution to the peptide solution. A 5-10 molar excess of the dye is typically recommended.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[10] Gentle agitation can improve labeling efficiency.
-
-
Purification :
-
Separate the labeled peptide from unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or reverse-phase HPLC.[8]
-
-
Storage :
-
Store the purified, labeled peptide at 4°C or -20°C, protected from light.
-
Protocol 2: Labeling with FITC
This protocol outlines a standard procedure for labeling peptides with FITC.[11][12]
-
Reagent Preparation :
-
Labeling Buffer : Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0. FITC conjugation is most efficient at a slightly higher pH.[11]
-
Peptide Solution : Dissolve the peptide in the labeling buffer to a concentration of 2-10 mg/mL.
-
FITC Stock : Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-10 mg/mL.[11][13]
-
-
Conjugation Reaction :
-
Purification :
-
Storage :
-
Store the purified conjugate at 4°C, protected from light. Note that FITC conjugates are less stable than TAMRA conjugates, especially at elevated temperatures.[1]
-
Logical Decision Framework
The choice between 5-TAMRA and FITC should be guided by the specific requirements of the experiment. The following diagram outlines a decision-making process for fluorophore selection.
References
- 1. 5-TAMRA NHS | Fluorescent Probes: R&D Systems [rndsystems.com]
- 2. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. Quantitative Comparison of Different Fluorescent Protein Couples for Fast FRET-FLIM Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 12. researchgate.net [researchgate.net]
- 13. app.fluorofinder.com [app.fluorofinder.com]
Quantitative Analysis of 5-Tamra-DRVYIHP Binding Affinity: A Comprehensive Guide
A detailed quantitative analysis of the binding affinity for the peptide 5-Tamra-DRVYIHP cannot be provided at this time due to the absence of publicly available data identifying its specific binding partner and associated binding affinity metrics.
The peptide sequence DRVYIHP, fluorescently labeled with 5-TAMRA (Tetramethylrhodamine), requires a specific biological target, such as a protein or receptor, to exhibit a measurable binding affinity. Extensive searches for the binding target and any corresponding quantitative data, including dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50), have not yielded any specific results. One source ambiguously described "this compound" as a "Peptide with TAMRA labeling oligonucleotide," which does not clarify its biological context or binding partner.
Without a known interaction partner, a quantitative comparison with alternative probes or compounds is not feasible. Similarly, the signaling pathways and detailed experimental protocols for binding affinity determination are contingent on understanding this primary interaction.
While a specific analysis of this compound is not possible, this guide will provide a framework for such an analysis, outlining the necessary experimental data, protocols, and visualizations that would be required should a binding target be identified in future research.
I. Hypothetical Data Presentation: A Template for Comparison
Once a binding partner for this compound is identified, its binding affinity would be compared against other relevant ligands or peptides. The data would be structured as follows:
| Compound/Peptide | Binding Target | Assay Method | Dissociation Constant (Kd) | Inhibition Constant (Ki) | IC50 | Reference |
| This compound | [Target Protein] | [e.g., FP, SPR, ITC] | [Value in nM or µM] | [Value in nM or µM] | [Value in nM or µM] | [Citation] |
| Alternative Peptide 1 | [Target Protein] | [e.g., FP, SPR, ITC] | [Value in nM or µM] | [Value in nM or µM] | [Value in nM or µM] | [Citation] |
| Small Molecule Inhibitor | [Target Protein] | [e.g., FP, SPR, ITC] | [Value in nM or µM] | [Value in nM or µM] | [Value in nM or µM] | [Citation] |
II. Experimental Protocols for Binding Affinity Determination
The following are detailed methodologies for key experiments commonly used to quantify peptide-protein interactions.
A. Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a widely used technique to measure molecular interactions in solution. It is particularly well-suited for fluorescently labeled molecules like this compound.
Principle: The assay measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner. A small, rapidly rotating fluorescent molecule (like this compound) will have low polarization. When bound to a larger, slower-rotating molecule (the target protein), the polarization of the emitted light increases.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, Tris-HCl).
-
Prepare a series of dilutions of the unlabeled target protein in the same buffer.
-
-
Assay Procedure:
-
In a multi-well plate, add a fixed concentration of this compound to each well.
-
Add increasing concentrations of the target protein to the wells.
-
Include control wells with only the fluorescent peptide (for minimum polarization) and buffer (for background).
-
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for TAMRA (typically ~540 nm excitation and ~580 nm emission).
-
Data Analysis: Plot the change in fluorescence polarization as a function of the target protein concentration. Fit the data to a saturation binding curve to determine the dissociation constant (Kd).
B. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One molecule (the ligand) is immobilized on the chip surface, and a solution containing the other molecule (the analyte) is flowed over the surface. Binding between the ligand and analyte causes a change in the refractive index, which is detected as a change in the SPR signal.
Protocol:
-
Chip Preparation: Immobilize the target protein (ligand) onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound (analyte) in a suitable running buffer.
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate.
-
Monitor the association phase (binding) and dissociation phase (wash-out with running buffer) in real-time.
-
-
Data Analysis: The resulting sensorgrams (plot of SPR signal vs. time) are analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
III. Visualization of Methodologies and Pathways
Diagrams created using the DOT language are essential for illustrating complex workflows and biological pathways.
Caption: General experimental workflows for determining binding affinity using Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).
Once the signaling pathway involving the DRVYIHP peptide is identified, a similar DOT script can be generated to visualize the molecular interactions and downstream effects. An example template is provided below:
Caption: A hypothetical signaling pathway initiated by the binding of the DRVYIHP peptide to its target receptor.
A Researcher's Guide to Control Experiments for 5-Tamra-DRVYIHP Cellular Imaging
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for designing and interpreting cellular imaging experiments using the fluorescently labeled peptide 5-Tamra-DRVYIHP. Robust and well-controlled experiments are critical for generating reproducible and reliable data. This document outlines essential control experiments, provides detailed protocols, and compares alternative fluorescent probes to ensure the validity of your findings.
The peptide sequence DRVYIHP is a novel investigational peptide. For the purpose of this guide, we will hypothesize that it acts as an agonist for a G-protein coupled receptor (GPCR), leading to the activation of the MAPK/ERK signaling pathway, a common cellular cascade involved in cell proliferation and differentiation. This hypothetical framework will be used to illustrate the design of specific control experiments.
Data Presentation: Comparative Tables
To facilitate clear and objective comparison, the following tables summarize key quantitative data for control experiments and alternative fluorescent dyes.
Table 1: Control Experiments for this compound Cellular Imaging
| Control Type | Purpose | Experimental Setup | Expected Outcome | Interpretation |
| Negative Control | To determine the level of non-specific binding and background fluorescence. | Cells incubated with a scrambled version of the peptide (e.g., 5-Tamra-YPHVRDI) at the same concentration as the experimental peptide. | Minimal to no cellular fluorescence. | A low signal confirms that the fluorescence observed with this compound is due to specific binding and not random interactions. |
| Unlabeled Control | To assess cellular autofluorescence. | Untreated cells imaged under the same conditions (laser power, exposure time) as the experimental group. | Low to negligible fluorescence. | Establishes the baseline fluorescence of the cells, allowing for accurate subtraction of background noise. |
| Positive Control | To confirm that the imaging system and experimental conditions can detect the expected biological response. | Cells treated with a known activator of the MAPK/ERK pathway (e.g., Epidermal Growth Factor - EGF) and stained with an antibody against phosphorylated ERK (pERK). | Strong nuclear and/or cytoplasmic fluorescence of pERK. | Validates the experimental setup and confirms that the cells are responsive to pathway activation. |
| Dye-only Control | To assess the cellular uptake and localization of the fluorescent dye alone. | Cells incubated with free 5-Tamra dye at a concentration equivalent to that used for the labeled peptide. | Diffuse, low-level fluorescence, with no specific localization. | Helps to distinguish between peptide-mediated uptake and non-specific dye accumulation. |
| Competition Control | To demonstrate the specificity of peptide-receptor binding. | Cells pre-incubated with an excess of unlabeled DRVYIHP peptide before the addition of this compound. | Significantly reduced cellular fluorescence compared to cells treated with the labeled peptide alone. | A decrease in signal indicates that the labeled and unlabeled peptides compete for the same binding site, confirming specificity. |
Table 2: Comparison of Alternative Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Advantages | Considerations |
| 5-TAMRA | ~546[1][2] | ~579[2] | ~0.1[1] | Bright, photostable, pH-insensitive.[2] | Can be prone to broadening of signal in HPLC purification.[3] |
| Alexa Fluor 488 | ~490 | ~525 | ~0.92 | Very bright and photostable, good water solubility. | Spectral overlap with GFP. |
| Alexa Fluor 555 | ~555 | ~580 | ~0.1 | Bright and photostable, good alternative to TAMRA. | |
| Cy3 | ~550 | ~570 | ~0.15 | Bright and relatively photostable. | Can be susceptible to photobleaching. |
| Cy5 | ~650 | ~670 | ~0.2 | Emission in the far-red spectrum, reduces background autofluorescence. | Lower quantum yield than some other dyes. |
Experimental Protocols
Detailed methodologies for the key control experiments are provided below.
Protocol 1: Negative Control - Scrambled Peptide
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides at a suitable density to reach 60-70% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of 5-Tamra-labeled scrambled peptide (e.g., 5-Tamra-YPHVRDI) in sterile, nuclease-free water or an appropriate buffer.
-
Incubation: On the day of the experiment, replace the culture medium with fresh, serum-free medium containing the scrambled peptide at the same final concentration as the this compound peptide.
-
Incubation Time: Incubate the cells for the same duration as the experimental condition.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unbound peptide.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for TAMRA (Excitation: ~546 nm, Emission: ~579 nm). Use the same imaging parameters (laser power, exposure time, gain) as for the experimental samples.
Protocol 2: Positive Control - MAPK/ERK Pathway Activation
-
Cell Culture: Plate cells as described in Protocol 1.
-
Starvation (Optional): To reduce basal pathway activation, serum-starve the cells for 4-6 hours prior to stimulation.
-
Stimulation: Treat the cells with a known MAPK/ERK pathway activator, such as EGF (100 ng/mL), for 15-30 minutes.
-
Fixation and Permeabilization:
-
Wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against phosphorylated ERK (pERK) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging: Mount the coverslips and image the cells using the appropriate filter sets for the secondary antibody fluorophore.
Protocol 3: Competition Control
-
Cell Culture: Plate cells as described in Protocol 1.
-
Pre-incubation: Pre-incubate the cells with a 100-fold molar excess of unlabeled DRVYIHP peptide in serum-free medium for 1 hour at 37°C.
-
Co-incubation: Without washing, add the this compound peptide to the medium at the desired experimental concentration and incubate for the standard duration.
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Imaging: Immediately image the cells using the TAMRA filter set and the same imaging parameters as the experimental group.
Mandatory Visualization: Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and the hypothetical signaling pathway.
Caption: Experimental workflow for cellular imaging with this compound and controls.
Caption: Hypothetical MAPK/ERK signaling pathway activated by DRVYIHP.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Role of Bioactive Peptide Sequences in the Potential Impact of Dairy Protein Intake on Metabolic Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Single-Isomer vs. Mixed-Isomer 5-TAMRA for Biomolecule Labeling
For researchers, scientists, and drug development professionals, the choice of fluorescent label is critical for generating reliable and reproducible data. Tetramethylrhodamine (TAMRA) is a widely used fluorophore for labeling proteins, peptides, and nucleic acids. However, it is commercially available in two forms: as a single isomer (5-TAMRA) and as a mixture of isomers (5- and 6-TAMRA). This guide provides an objective comparison of these two options, supported by experimental data and protocols, to aid in the selection of the optimal reagent for your research needs.
When precision and reproducibility are paramount, the choice between a single, pure isomer and a mixture of isomers can significantly impact experimental outcomes. While the spectral properties of the 5- and 6-isomers of carboxytetramethylrhodamine are largely similar, key differences in their application and purification arise.[1] Pure isomers are often preferred for specific biological applications where reproducibility is more critical than the material cost, as even minor positional differences between 5-TAMRA and 6-TAMRA might affect the biological properties of the resulting conjugates.[2]
Performance Comparison: A Data-Driven Overview
The primary distinction between single-isomer and mixed-isomer 5-TAMRA lies in the purity and homogeneity of the labeled product. While direct comparative studies on labeling efficiency and photostability are not extensively published, the key differentiator emerges during the purification and characterization of the conjugate.
| Feature | Single-Isomer 5-TAMRA | Mixed-Isomer 5/6-TAMRA | Key Considerations |
| Purity of Labeled Product | High | Moderate to High | Single isomer yields a single, well-defined labeled product. |
| HPLC Purification | Sharp, single peak for the labeled species | Broader peaks or multiple peaks that are difficult to resolve | Use of mixed isomers can lead to significant signal broadening in HPLC purification, complicating analysis and purification. |
| Reproducibility | High | Moderate | The defined composition of the single isomer leads to more consistent labeling results between experiments. |
| Fluorescent Properties | Bright, photostable orange-red fluorescence.[1] | Bright, photostable orange-red fluorescence.[1] | The fundamental spectral properties of the two forms are very similar.[1] |
| Excitation/Emission Maxima | ~546 nm / ~579 nm | ~543 nm / ~572 nm | Minor shifts may be observed depending on the conjugation partner and local environment. |
| Applications | Recommended for applications requiring high purity and reproducibility, such as protein and peptide labeling for quantitative assays.[2] | Commonly used for oligonucleotide labeling and applications where cost is a primary concern and slight heterogeneity is tolerable.[3] | The choice depends on the specific requirements of the experiment. |
The Decisive Factor: Purification and Characterization
The most significant, experimentally observable difference between using single-isomer and mixed-isomer 5-TAMRA is in the purification of the resulting conjugate. Labeling a biomolecule with a mixture of two isomers results in two distinct labeled products, which may have slightly different chromatographic properties. This can lead to broadened or even split peaks during purification by High-Performance Liquid Chromatography (HPLC), making it challenging to isolate a pure, homogeneous product. For applications that rely on precise quantification or characterization of the labeled species, this heterogeneity can be a significant drawback.
Conversely, using a single isomer of 5-TAMRA ensures that only one labeled product is formed. This results in a sharper, more defined peak in HPLC, simplifying purification and leading to a more homogeneous final product. This is particularly crucial for studies involving peptides and proteins where precise characterization is essential.
Logical Workflow for Selecting Your 5-TAMRA Reagent
The choice between single-isomer and mixed-isomer 5-TAMRA should be guided by the specific demands of your experiment. The following decision tree illustrates a logical workflow for selecting the appropriate reagent.
Experimental Protocol: Labeling of IgG with 5-TAMRA-SE
This protocol provides a general method for labeling Immunoglobulin G (IgG) with either single-isomer or mixed-isomer 5-TAMRA succinimidyl ester (SE).
Materials:
-
IgG solution (2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Single-isomer 5-TAMRA-SE or Mixed-isomer 5/6-TAMRA-SE
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Elution buffer (Phosphate Buffered Saline - PBS, pH 7.4)
Procedure:
-
Prepare Dye Stock Solution: Dissolve the 5-TAMRA-SE in DMSO to a concentration of 10 mg/mL immediately before use.
-
Prepare Protein Solution: Ensure the IgG is in the reaction buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete for reaction with the dye.
-
Labeling Reaction:
-
Add the 5-TAMRA-SE stock solution to the IgG solution. A common starting point is a 10-fold molar excess of dye to protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled IgG from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).
-
Analyze the purity of the conjugate by SDS-PAGE and HPLC.
-
Experimental Workflow: From Labeling to Analysis
The following diagram outlines the key steps in a typical biomolecule labeling experiment using 5-TAMRA.
Conclusion
The choice between single-isomer and mixed-isomer 5-TAMRA is a critical decision that can impact the quality and reproducibility of experimental data. For applications demanding high purity, homogeneity, and straightforward purification, such as quantitative protein and peptide studies, single-isomer 5-TAMRA is the superior choice. While mixed-isomer 5-TAMRA is a cost-effective alternative for applications like oligonucleotide labeling where some degree of heterogeneity is acceptable, researchers should be prepared for potential challenges in purification and characterization. By carefully considering the requirements of their specific application, researchers can select the appropriate 5-TAMRA reagent to ensure the generation of high-quality, reliable results.
References
A Researcher's Guide to Alternative Fluorescent Probes for 5-TAMRA in FRET Assays
For researchers, scientists, and drug development professionals leveraging Fluorescence Resonance Energy Transfer (FRET) assays, the selection of an appropriate fluorescent probe is paramount for generating robust and reliable data. 5-Carboxytetramethylrhodamine (5-TAMRA) has long been a staple fluorophore in FRET applications, often paired with a donor like fluorescein (FAM).[1] However, the expanding landscape of fluorescent dyes offers a variety of alternatives, each with unique photophysical properties that can enhance assay performance in terms of brightness, photostability, and signal-to-noise ratio. This guide provides an objective comparison of popular alternatives to 5-TAMRA, supported by experimental data, to aid in the selection of the optimal probe for your specific FRET assay needs.
Performance Comparison of 5-TAMRA and its Alternatives
The ideal fluorescent probe for FRET should possess a high extinction coefficient, a high fluorescence quantum yield, and excellent photostability.[2] Several classes of dyes have emerged as strong contenders to 5-TAMRA, including the Alexa Fluor, ATTO, Cy, and DyLight series. These dyes offer improvements in brightness and photostability, which are critical for demanding applications such as single-molecule FRET (smFRET) and high-throughput screening.[2][3]
A direct comparison of the photophysical properties of these dyes reveals their respective advantages. While 5-TAMRA is a reliable dye, alternatives like Alexa Fluor 555 and ATTO 550 often exhibit higher quantum yields and greater resistance to photobleaching, leading to brighter and more stable signals.[3][4]
Quantitative Data Summary
The following table summarizes the key photophysical properties of 5-TAMRA and its common alternatives. These values are critical for calculating the Förster distance (R₀), a key parameter in FRET that defines the distance at which energy transfer is 50% efficient.[5]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 5-TAMRA | ~546 | ~575 | ~95,000 | ~0.1 |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.1 |
| ATTO 550 | ~554 | ~576 | ~120,000 | ~0.85 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.2 |
| DyLight 550 | ~562 | ~576 | ~150,000 | Not widely reported |
Note: The quantum yield of dyes can be influenced by their local environment, including conjugation to biomolecules.
Experimental Data: A Comparative FRET Study
A study directly comparing the performance of Alexa Fluor 555 and its structural homolog AF555 in a single-molecule FRET (smFRET) experiment provides valuable insights into the practical implications of dye selection.[3] In this study, the FRET efficiency of the maltose-binding protein (MalE) labeled with either an Alexa Fluor 555/Alexa Fluor 647 pair or an AF555/AFD647 pair was measured. The resulting FRET efficiency histograms demonstrated very similar performance between the two dye pairs, establishing the AF-dyes as a credible alternative for smFRET investigations.[3] While this study does not include 5-TAMRA, it highlights the importance of empirical testing to validate the performance of alternative dyes in a specific experimental context.
Experimental Protocols
The following sections provide a detailed methodology for a protease activity FRET assay, which can be adapted for use with 5-TAMRA or its alternatives as the acceptor fluorophore, typically paired with a suitable donor like FAM or Cy3.
Labeling of Peptide Substrate
-
Peptide Synthesis : Synthesize the protease-specific peptide sequence with a donor fluorophore (e.g., FAM) at one terminus and a primary amine or thiol group at the other for subsequent labeling with the acceptor dye.
-
Acceptor Dye Conjugation : Dissolve the amine- or thiol-reactive form of the acceptor dye (e.g., 5-TAMRA, SE; Alexa Fluor 555, SE; ATTO 550, NHS-ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction : Add the dye solution to the peptide solution in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 for amine-reactive dyes) at a molar ratio of approximately 10:1 (dye:peptide).
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification : Purify the dual-labeled peptide substrate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification : Confirm the identity and purity of the product by mass spectrometry and UV-Vis spectroscopy.
Protease Activity FRET Assay
-
Reagent Preparation :
-
Prepare a stock solution of the dual-labeled FRET peptide substrate in an appropriate buffer (e.g., assay buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Prepare a series of dilutions of the protease enzyme in the assay buffer.
-
-
Assay Setup :
-
Pipette the FRET peptide substrate into the wells of a microplate.
-
Initiate the reaction by adding the protease dilutions to the wells. Include a no-enzyme control.
-
-
Data Acquisition :
-
Immediately place the microplate in a fluorescence plate reader.
-
Excite the donor fluorophore at its excitation maximum (e.g., ~495 nm for FAM).
-
Measure the fluorescence emission at the donor and acceptor emission maxima (e.g., ~520 nm for FAM and ~580 nm for 5-TAMRA) over time.
-
-
Data Analysis :
-
Calculate the ratio of acceptor fluorescence to donor fluorescence for each time point.
-
The initial rate of the reaction can be determined from the linear portion of the curve of the fluorescence ratio versus time.
-
Plot the initial rates against the enzyme concentrations to determine the kinetic parameters.
-
Visualizing the FRET Process and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the fundamental principle of FRET and a typical experimental workflow for a protease assay.
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Caption: Workflow for a FRET-based protease activity assay.
Conclusion
While 5-TAMRA remains a viable option for FRET assays, researchers now have a broad selection of alternative fluorescent probes that can offer significant advantages in terms of brightness and photostability. Dyes from the Alexa Fluor, ATTO, and Cy series, in particular, have demonstrated superior performance in various applications. The choice of the optimal fluorophore will ultimately depend on the specific requirements of the assay, including the instrumentation available, the nature of the biological system under investigation, and the desired sensitivity. By carefully considering the photophysical properties of each dye and, where possible, conducting pilot experiments to compare their performance, researchers can significantly enhance the quality and reliability of their FRET data.
References
- 1. lifetein.com [lifetein.com]
- 2. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-Tamra-DRVYIHP
This guide provides crucial safety and logistical information for the proper handling and disposal of 5-TAMRA-DRVYIHP, a fluorescently labeled peptide. Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of the product. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment.
| Task | Required PPE | Justification |
| Receiving & Storage | Standard lab coat, gloves | Prevents contamination of the product and protects from incidental contact. |
| Weighing Lyophilized Powder | Nitrile gloves, safety glasses with side shields, lab coat, dust mask/respirator (N95 or equivalent) | Protects against inhalation of fine powder and prevents skin and eye contact.[1][3] Work should be performed in a chemical fume hood or designated containment area. |
| Reconstitution & Handling Solutions | Nitrile gloves, safety glasses with side shields, lab coat | Prevents skin and eye contact with the dissolved peptide. |
| Spill Cleanup | Nitrile gloves (double-gloving recommended), safety goggles, lab coat, respirator (if powder is present) | Provides enhanced protection during cleanup of potentially hazardous material.[3] |
| Waste Disposal | Nitrile gloves, safety glasses, lab coat | Protects against contact with contaminated waste materials. |
Operational Plan: Step-by-Step Handling Procedures
2.1 Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or signs of leakage.
-
Storage: Store the lyophilized peptide in a tightly sealed container, protected from light, at -20°C or colder for long-term stability.[3] Peptides containing tryptophan (W), like DRVYIHP, may be prone to oxidation.
2.2 Preparation of Stock Solutions (Reconstitution)
This procedure should be performed in a chemical fume hood or a designated workspace with proper ventilation to avoid inhalation of the powder.[1][4]
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can affect the stability of the hygroscopic peptide.[5]
-
Weighing: Quickly weigh the desired amount of lyophilized powder in a clean, tared tube. Promptly and tightly reseal the stock container.[5]
-
Solubilization: Add the appropriate solvent (e.g., sterile, high-purity water or a recommended buffer) to the weighed peptide. Gently vortex or sonicate to ensure the peptide is fully dissolved.
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the stock solution into single-use aliquots.[4] Store these aliquots at -20°C or -80°C, protected from light.[2]
2.3 Handling of Peptide Solutions
-
Always wear appropriate PPE when handling solutions containing this compound.
-
Avoid direct contact with skin and eyes.[3]
-
Use calibrated pipettes for accurate measurements.[4]
-
Keep containers tightly sealed when not in use to prevent evaporation and contamination.
Disposal Plan
Proper disposal is critical to protect researchers and the environment.[4] All waste containing this compound should be treated as chemical waste.
-
Waste Segregation:
-
Solid Waste: Used vials, pipette tips, gloves, and any other contaminated disposable materials should be collected in a designated, sealed waste bag or container.
-
Liquid Waste: Unused or waste solutions of the peptide should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[1][6]
-
Sharps: Needles or other contaminated sharps should be placed in a designated sharps container.
-
-
Decontamination:
-
Glassware: Reusable glassware should be soaked in a suitable decontamination solution (e.g., a 10% bleach solution followed by thorough rinsing with DI water) before standard washing.
-
Work Surfaces: Clean and decontaminate all work surfaces with an appropriate laboratory disinfectant or cleaning agent after each use.
-
-
Final Disposal:
Emergency Procedures
-
Spill:
-
Evacuate the immediate area if a significant amount of powder is spilled.
-
Wear appropriate PPE, including a respirator, gloves, and safety goggles.[3]
-
Gently cover the spill with absorbent material. Sweep up the material and place it in a sealed container for disposal.[3] Avoid creating dust.[3]
-
Clean the spill area with a suitable detergent and water.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[2][3]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| 5-TAMRA Excitation Wavelength | ~546 - 552 nm | [10][11] |
| 5-TAMRA Emission Wavelength | ~578 - 580 nm | [10][11] |
| Recommended Storage (Lyophilized) | -20°C or colder | [3][4] |
| Recommended Storage (In Solution) | -20°C or -80°C (in aliquots) |
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. peptide.com [peptide.com]
- 2. eurogentec.com [eurogentec.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. bachem.com [bachem.com]
- 6. carlroth.com [carlroth.com]
- 7. wastemission.com [wastemission.com]
- 8. Disposing of fluorescent tubes: what you need to know [watt24.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 11. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
